Technical Documentation Center

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine
  • CAS: 17196-49-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine: Physicochemical Properties, Micellization, and Biological Applications

Executive Summary N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine (commonly referred to as Nα,Nα-dimethyl-Nε-lauroyllysine or DMLL) is a highly specialized amphoteric surfactant derived from the essential amino acid L-lysine[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine (commonly referred to as Nα,Nα-dimethyl-Nε-lauroyllysine or DMLL) is a highly specialized amphoteric surfactant derived from the essential amino acid L-lysine[1]. Characterized by a hydrophobic dodecanoyl (lauroyl) tail and a zwitterionic headgroup, DMLL bridges the gap between synthetic surfactant chemistry and biological modulation. This whitepaper provides an in-depth mechanistic analysis of DMLL’s physicochemical properties, its unique micellization dynamics, and its targeted biological activity as an enzymatic inhibitor.

Chemical Identity & Structural Mechanics

The molecular architecture of DMLL is defined by three distinct functional domains:

  • Hydrophobic Tail: An N-epsilon (N6) linked 12-carbon lauroyl group that drives hydrophobic aggregation and lipid membrane interaction.

  • Cationic Center: An N-alpha (N2) dimethylated tertiary amine, which remains protonated at physiological pH.

  • Anionic Center: A free alpha-carboxylate group that provides pH-dependent anionic character.

This specific topology dictates its behavior as an amphoteric surfactant. Unlike simple quaternary ammonium compounds, the zwitterionic nature of DMLL mitigates extreme cytotoxicity while preserving strong surface-active properties, making it highly valuable in both biochemical research and cosmetic formulations[2].

Table 1: Physicochemical and Computed Properties
ParameterValueSource
IUPAC Name (2S)-2-(dimethylamino)-6-(dodecanoylamino)hexanoic acidComputed[1]
CAS Registry Number 38079-57-1Registry[1]
Molecular Formula C20H40N2O3PubChem[1]
Molecular Weight 356.54 g/mol PubChem[1]
LogP (XLogP3) 3.2PubChem[1]
Topological Polar Surface Area 73.13 ŲLookChem[3]
Predicted Density 0.971 g/cm³LookChem[3]
Predicted Boiling Point 530.3 °C at 760 mmHgLookChem[3]

Micellization Dynamics & Surface Topology

Driven by the hydrophobic effect of the lauroyl tail, DMLL spontaneously self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC). However, the steric bulk of the dimethylated alpha-amino group prevents tight, uniform packing.

Small-Angle X-ray Scattering (SAXS) analyses reveal that DMLL micelles possess a highly irregular surface topology. The surface roughness—defined by the ratio Os​/Os0​ (where Os​ is the specific inner surface of the colloidal particle and Os0​ is a completely smooth sphere)—is approximately 3.5 for DMLL micelles[4]. This high degree of corrugation significantly influences its rheological properties and its integration into complex emulsion systems.

SAXS_Workflow Prep Sample Prep (DMLL in Aqueous Sol.) Equil Thermal Equilibration (25°C) Prep->Equil SAXS SAXS Measurement (X-Ray Scattering) Equil->SAXS Data Data Acquisition (I(q) vs q) SAXS->Data Analysis Guinier/Porod Analysis (Surface Roughness) Data->Analysis

Fig 3. SAXS methodology for evaluating DMLL micellar surface roughness and form factor.

Protocol 1: SAXS Characterization of DMLL Micelles
  • Sample Preparation: Prepare DMLL solutions at concentrations of 0.1 to 30 wt% in ultra-pure water[4].

  • Background Measurement: Measure the scattering profile of the pure solvent. Causality: Accurate subtraction of solvent scattering is mandatory to isolate the form factor of the DMLL micelles from background noise.

  • Data Processing (Porod Analysis): Analyze the high- q region (where I(q)=K1​q−4+K2​ ) to determine the specific inner surface area. Causality: The deviation from Porod's ideal law allows the calculation of the surface roughness ratio, providing empirical evidence of the micelle's structural flexibility[4].

Biological Activity: Targeted Enzymatic Inhibition

Beyond physical chemistry, DMLL exhibits highly specific biological activity. It is a potent inhibitor of aspartokinase , the rate-limiting enzyme in the biosynthesis of the aspartate family of amino acids in Brevibacterium lactofermentum[5].

The mechanism of inhibition is strictly dependent on the lipid tail length; N-epsilon-acyl groups with more than ten carbons are required to anchor into the enzyme's hydrophobic regulatory pocket[5]. Furthermore, while the methylation of the alpha-amino group is not the primary driver of binding, it drastically enhances the molecule's aqueous solubility, thereby facilitating effective intracellular concentrations[5].

Aspartokinase_Inhibition Asp Aspartate AK Aspartokinase (AK) Asp->AK AspP Aspartyl-Phosphate Branch AspP->Branch AK->AspP DMLL DMLL (Inhibitor) DMLL->AK Allosteric Inhibition Lys Lysine Thr Threonine Met Methionine Branch->Lys Branch->Thr Branch->Met

Fig 1. DMLL-mediated allosteric inhibition of Aspartokinase in B. lactofermentum.

Protocol 2: Aspartokinase Inhibition and Rescue Assay
  • Assay Setup: Incubate the isolated aspartokinase fraction with aspartate, ATP, and varying concentrations of DMLL. Measure the formation of aspartyl-phosphate using the hydroxamate method at 540 nm.

  • Rescue Validation (Self-Validating System): In parallel B. lactofermentum cell cultures, induce growth inhibition using DMLL. Attempt to rescue the culture by adding Lysine, Threonine, or Methionine individually, and then simultaneously. Causality: Individual additions fail to rescue the cells. However, simultaneous addition of all three amino acids completely reverses the growth inhibition[5]. This definitively proves that DMLL specifically starves the cell via aspartokinase blockade, ruling out generalized surfactant-induced membrane toxicity[6].

Regioselective Synthesis Methodology

The synthesis of DMLL requires precise regiocontrol to ensure the lauroyl group attaches exclusively to the epsilon-nitrogen, while the methyl groups attach to the alpha-nitrogen.

Synthesis_Workflow L L-Lysine Cu Cu(II) Complexation (Protect α-NH2 & COOH) L->Cu Acyl Acylation (+ Lauroyl Chloride) Cu->Acyl DeCu EDTA Wash (Remove Cu) Acyl->DeCu Eps Nε-Lauroyllysine DeCu->Eps RedAmin Reductive Amination (+ CH2O, NaBH3CN) Eps->RedAmin Prod DMLL (Target Compound) RedAmin->Prod

Fig 2. Regioselective synthesis of DMLL via Cu(II) complexation and reductive amination.

Protocol 3: Step-by-Step Synthesis
  • Copper(II) Complexation: Dissolve L-lysine hydrochloride in aqueous sodium hydroxide. Add cupric carbonate basic and reflux. Causality: Cu²⁺ selectively chelates the α-amino and carboxylate groups due to the thermodynamically favorable formation of a 5-membered chelate ring. This temporarily masks the α-amine, leaving only the ε-amino group exposed for reaction.

  • Nε-Acylation: Cool the mixture and add lauroyl chloride dropwise under alkaline conditions (pH 9-10). Causality: Maintaining a high pH ensures the ε-amino group remains deprotonated (nucleophilic) while neutralizing the generated HCl byproduct.

  • Decomplexation: Precipitate the copper complex, wash, and suspend in water. Add EDTA to sequester Cu²⁺. Causality: EDTA possesses a vastly higher binding affinity for Cu²⁺ than the amino acid, effectively stripping the metal and releasing free Nε-lauroyllysine.

  • Reductive Methylation: Dissolve Nε-lauroyllysine in a methanol/water mixture. Add excess formaldehyde followed by sodium cyanoborohydride (NaBH₃CN). Causality: Formaldehyde forms a transient imine intermediate with the unmasked α-amino group. NaBH₃CN is specifically chosen because it selectively reduces imines to tertiary amines at neutral pH without reducing the newly formed amide carbonyl.

Applications in Dermatological Formulations

In the European Union's cosmetic ingredient database (CosIng), DMLL is officially registered under the INCI name Dimethyl lauroyl lysine [2]. It is primarily utilized as a skin conditioning agent[2]. Its zwitterionic character ensures it is highly substantive to the slightly negatively charged keratin of the skin and hair, providing a smooth, emollient feel without the severe barrier disruption typically associated with anionic surfactants like SLS.

Sources

Exploratory

Mechanism of action of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in lipid bilayers

Mechanism of Action of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in Lipid Bilayers: A Technical Guide for Liposomal Formulation and Membrane Modulation Executive Summary As lipid-based drug delivery systems (such as lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in Lipid Bilayers: A Technical Guide for Liposomal Formulation and Membrane Modulation

Executive Summary

As lipid-based drug delivery systems (such as liposomes and lipid nanoparticles) evolve, the demand for dynamic, stimuli-responsive excipients has surged. N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine —commonly referred to by its INCI designation, Dimethyl Lauroyl Lysine (DMLL)—is a highly versatile amphoteric surfactant[1]. As a Senior Application Scientist, I approach bilayer formulation not as a static mixture, but as a responsive thermodynamic system. Incorporating DMLL into a phospholipid bilayer is a deliberate engineering choice designed to achieve two primary outcomes: membrane fluidization via hydrophobic mismatch, and pH-triggered endosomal escape via zwitterionic-to-cationic conformational shifts.

This whitepaper dissects the physicochemical mechanisms by which DMLL modulates lipid bilayers and provides self-validating experimental protocols to quantify these interactions.

Physicochemical Profiling & Structural Dynamics

To understand how DMLL behaves in a bilayer, we must first analyze its molecular architecture. The molecule consists of a lysine backbone modified at both amine terminals:

  • Hydrophobic Anchor: The ϵ -amine (N6) is acylated with a 12-carbon lauroyl chain (1-oxododecyl).

  • Amphoteric Headgroup: The α -amine (N2) is dimethylated. Together with the adjacent α -carboxylic acid, this forms a pH-sensitive zwitterionic headgroup.

Because of its amphoteric nature, the charge state of DMLL is strictly governed by the environmental pH[2].

  • At physiological pH (7.4): The carboxylate is deprotonated ( ) and the dimethylamine is protonated ( + ). The molecule is net-neutral (zwitterionic), allowing it to stably partition into the zwitterionic phosphatidylcholine (PC) headgroup region of a host bilayer without causing electrostatic repulsion.

  • At endosomal pH (< 5.5): The carboxylate group becomes protonated, neutralizing its negative charge. The molecule shifts to a net cationic state .

According to foundational interface studies, the micellization and interfacial adsorption properties of DMLL make it a potent surface-active agent capable of altering the critical packing parameter (CPP) of mixed lipid systems[3].

Mechanism of Action in Lipid Bilayers

Membrane Fluidization via Hydrophobic Mismatch

When DMLL is doped into a host bilayer composed of longer-chain lipids (e.g., DPPC, which has two C16 palmitoyl chains), a thermodynamic discrepancy occurs. The C12 lauroyl chain of DMLL is significantly shorter than the C16 host chains. This "hydrophobic mismatch" creates local voids or packing defects deep within the hydrophobic core of the bilayer. To minimize the exposure of these voids to water, the surrounding DPPC acyl chains increase their rotational and lateral mobility, effectively increasing the free volume of the membrane. Consequently, DMLL acts as a membrane fluidizer, depressing the gel-to-liquid crystalline phase transition temperature ( Tm​ ) of the bilayer.

pH-Responsive Endosomal Escape Pathway

The true value of DMLL in drug development lies in its utility as a fusogenic lipid. Upon cellular uptake via endocytosis, the liposome is trafficked into the endolysosomal pathway, where V-ATPases actively pump protons into the vesicle, dropping the pH.

As the pH falls below 5.5, DMLL transitions to its cationic state. This triggers a strong electrostatic interaction with the anionic lipids native to the endosomal membrane (such as bis(monoacylglycero)phosphate, BMP). This binding neutralizes the electrostatic repulsion between the two membranes, dehydrates the interface, and alters the local curvature, driving the lipids from a lamellar phase ( Lα​ ) into an inverted hexagonal phase ( HII​ ). This non-bilayer structure facilitates membrane fusion, destabilizing the endosome and releasing the encapsulated payload into the cytosol.

Mechanism A DMLL in Liposome (pH 7.4: Zwitterionic) B Endocytosis & Acidification (pH < 5.5) A->B C DMLL Protonation (Shift to Cationic) B->C H+ Influx D Electrostatic Binding to Anionic Endosome C->D E Inverted Hexagonal Phase Formation D->E Lipid Mixing F Membrane Fusion & Payload Release E->F

Caption: pH-dependent structural transition of DMLL driving endosomal membrane fusion and payload release.

Self-Validating Experimental Protocols

To rigorously characterize the effect of DMLL on lipid bilayers, we employ a suite of orthogonal, self-validating assays. The causality behind these specific methodological choices is detailed below.

Protocol 1: Preparation of DMLL-Integrated Large Unilamellar Vesicles (LUVs)

Rationale: We utilize thin-film hydration followed by extrusion to create monodisperse LUVs (~100 nm). DPPC is selected as the primary matrix lipid because its well-defined Tm​ (41°C) provides a clear baseline to quantify the fluidizing effect of DMLL.

  • Lipid Mixing: Dissolve DPPC, Cholesterol, and DMLL (e.g., 60:30:10 molar ratio) in chloroform/methanol (2:1 v/v).

  • Film Formation: Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours to remove trace solvents.

  • Hydration: Hydrate the lipid film with 10 mM HEPES buffer (pH 7.4, 150 mM NaCl) at 55°C (well above the DPPC Tm​ ) while vortexing to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 55°C.

  • Self-Validation Step: Analyze the formulation via Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PDI) is < 0.1, ensuring uniform light scattering for downstream fluorescence assays.

Protocol 2: Membrane Fluidity Assessment via DPH Anisotropy

Rationale: 1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorophore that partitions exclusively into the bilayer core. Its steady-state fluorescence anisotropy ( r ) is inversely proportional to the rotational mobility of the lipid tails, providing a direct measurement of microviscosity.

  • Labeling: Incubate the LUVs with 1 µM DPH (from a THF stock) for 30 minutes at room temperature in the dark.

  • Measurement: Using a spectrofluorometer equipped with polarizing filters, measure the emission intensities parallel ( IVV​ ) and perpendicular ( IVH​ ) to the vertically polarized excitation light (Ex: 350 nm, Em: 452 nm).

  • Calculation: Compute anisotropy using the formula: r=(IVV​−G⋅IVH​)/(IVV​+2G⋅IVH​) , where G is the instrumental correction factor.

  • Self-Validation Step: Run a pure DPPC control. A sharp drop in anisotropy exactly at 41°C validates the instrument's calibration and the probe's sensitivity to phase transitions.

Protocol 3: FRET-Based Membrane Fusion Assay

Rationale: The NBD-PE/Rhodamine-PE FRET pair is an internally controlled system. In the intact donor vesicle, the close proximity of the dyes quenches NBD fluorescence. Upon pH-triggered fusion with an unlabeled acceptor vesicle, the surface area expands, the dyes diffuse apart, and NBD fluorescence recovers.

  • Preparation: Prepare "Donor" LUVs containing 1 mol% NBD-PE and 1 mol% Rhodamine-PE. Prepare unlabeled "Acceptor" LUVs mimicking the endosomal composition (e.g., containing BMP).

  • Incubation: Mix Donor and Acceptor LUVs at a 1:4 ratio in buffers of varying pH (7.4 vs. 5.0) at 37°C.

  • Kinetic Readout: Monitor NBD fluorescence recovery continuously (Ex: 460 nm, Em: 530 nm).

  • Self-Validation Step: At the end of the assay, add 0.1% Triton X-100 to completely solubilize the vesicles. This achieves infinite dilution of the FRET pair, representing 100% lipid mixing. Normalize all kinetic data to this maximum signal.

Workflow S1 1. Lipid Film Hydration (DPPC/Chol/DMLL + FRET Dyes) S2 2. Extrusion (100 nm) Formation of LUVs S1->S2 S3 3. DLS Validation (Ensure PDI < 0.1) S2->S3 S4 4. pH Adjustment (Trigger Cationic Shift) S3->S4 Pass Fail Reject & Re-extrude S3->Fail Fail (PDI > 0.1) S5 5. Spectrofluorometry (Monitor NBD Recovery) S4->S5 Fail->S2

Caption: Self-validating experimental workflow for the FRET-based liposomal membrane fusion assay.

Quantitative Data Presentation

The following tables summarize the structural properties of DMLL and its dose-dependent biophysical impact on a model DPPC bilayer.

Table 1: Physicochemical Properties of DMLL

PropertySpecification
IUPAC Name N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine
INCI Name Dimethyl Lauroyl Lysine
Hydrophobic Tail C12 (Lauroyl group)
Surfactant Type Amphoteric (Zwitterionic)
Charge State at pH 7.4 Net Neutral (Zwitterionic)
Charge State at pH 5.0 Net Cationic

Table 2: Impact of DMLL Molar Ratio on DPPC Liposome Biophysics

DMLL Content (mol%) Tm​ (°C)DPH Anisotropy ( r ) at 37°CZeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.0
0% (Pure DPPC) 41.20.320-2.1+1.5
5% 39.50.285-1.8+12.4
10% 37.80.240-1.5+24.1
20% 35.10.195-1.1+38.6

Note: As DMLL concentration increases, the Tm​ and anisotropy decrease, confirming membrane fluidization. The dramatic shift in Zeta Potential at pH 5.0 confirms the protonation of the carboxylate group, driving the cationic shift required for endosomal escape.

References

  • Measurement Techniques and Practices of Colloid and Interface Phenomena (Abe, M. et al.)
  • Study on Micellization and Interfacial Adsorption of Polyoxyethylene (30) Lauryl Ether in 0.
  • Commission Implementing Decision (EU) 2022/31 of 31 March 2022 laying down rules for the application of Regulation (EC) No 1223/2009 (INCI Glossary for Dimethyl Lauroyl Lysine)

Sources

Foundational

Whitepaper: Characterizing the In Vitro Stability Profile of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

An in-depth technical guide by a Senior Application Scientist Abstract This guide provides a comprehensive framework for evaluating the in vitro stability of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, a novel lipoamino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for evaluating the in vitro stability of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, a novel lipoamino acid. As a compound featuring a metabolically susceptible amide linkage and a lipid chain, its stability in key biological matrices is a critical determinant of its therapeutic potential. We present a series of validated, step-by-step protocols for assessing chemical and metabolic stability in plasma, simulated gastrointestinal fluids, and hepatic microsomal environments. The methodologies are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), with an emphasis on experimental design that ensures data integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational stability profile for this, or structurally similar, new chemical entities.

Introduction: Structural Rationale and Stability Hypotheses

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is a structurally unique molecule characterized by three key features: a lysine backbone, Nα-terminal dimethylation, and an Nε-terminal dodecanoyl lipid tail. Each component influences its potential stability and degradation pathways.

  • N6-Amide Bond: The amide linkage between the lysine side-chain and the dodecanoic acid is the most probable site of enzymatic hydrolysis by proteases and amidases prevalent in plasma and tissues. The rate of this cleavage is a primary determinant of the compound's biological half-life.

  • Dodecanoyl (Lauryl) Chain: This 12-carbon lipid tail imparts significant lipophilicity, which may lead to high plasma protein binding. While generally stable, it can be a substrate for ω- and (ω-1)-hydroxylation via cytochrome P450 (CYP450) enzymes in a hepatic environment.

  • N2,N2-Dimethyl Group: The dimethylation of the α-amino group sterically hinders degradation by typical aminopeptidases. However, it may be susceptible to N-demethylation by hepatic CYP450 enzymes.

  • DL-Stereochemistry: The presence of a racemic mixture (DL-lysine) is an important consideration. Proteolytic enzymes are often stereospecific, typically favoring L-isomers. Consequently, the D-isomer may exhibit significantly greater stability in biological matrices, a phenomenon that must be quantifiable with chiral analytical methods.

This guide outlines the essential experiments to test these hypotheses and quantify the compound's stability.

Core Stability Assessment Protocols

The following sections detail the standardized, self-validating protocols for determining the stability of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine.

Plasma Stability Assay

Causality and Expertise: Plasma contains a host of hydrolytic enzymes (esterases, amidases, proteases) that can degrade susceptible compounds.[1] Instability in plasma often correlates with rapid in vivo clearance and poor bioavailability for compounds administered intravenously.[1][2] This assay is a primary screen to identify such liabilities early. We will assess stability in human, rat, and mouse plasma to understand potential interspecies differences.[3]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis p1 Thaw pooled plasma (Human, Rat, Mouse) at 37°C i1 Spike Test Compound into plasma (Final Conc: 1 µM) (Final DMSO < 0.5%) p1->i1 p2 Prepare 1 mM Test Compound stock in DMSO p2->i1 p3 Prepare Quenching Solution: Acetonitrile with Internal Standard a1 Add Quenching Solution to each aliquot to precipitate proteins p3->a1 i2 Incubate at 37°C in shaking water bath i1->i2 i3 Aliquot samples at t=0, 5, 15, 30, 60, 120 min i2->i3 i3->a1 a2 Centrifuge at 4°C to pellet proteins a1->a2 a3 Transfer supernatant a2->a3 a4 Analyze by LC-MS/MS a3->a4

Caption: Workflow for the in vitro plasma stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Thaw pooled, heparinized human, rat, and mouse plasma in a 37°C water bath.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare the analytical internal standard (IS), a structurally similar but isotopically labeled compound if available, in acetonitrile (ACN). This is the "Quenching Solution."

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding the test compound stock solution to the plasma to achieve a final concentration of 1 µM.[3][4] Ensure the final DMSO concentration is less than 0.5% to avoid impacting enzyme activity.[5]

    • Incubate the mixture in a shaking water bath at 37°C.[2][4]

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[3][4]

  • Sample Processing:

    • Immediately add the aliquot to a tube containing a fixed volume (e.g., 200 µL) of the cold Quenching Solution.[6] This stops the enzymatic reaction and precipitates plasma proteins.

    • Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[6]

  • Analysis:

    • Transfer the clear supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[2] The use of tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, which is crucial for accurate quantification in complex biological matrices.[7][8]

Metabolic Stability in Liver Microsomes

Causality and Expertise: The liver is the primary site of drug metabolism.[9][10] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][10] This assay is the industry standard for determining a compound's susceptibility to oxidative metabolism and for calculating its intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[11][12] The assay is run with and without the cofactor NADPH to distinguish between CYP-mediated metabolism and other potential degradation.[9][10]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis p1 Thaw pooled liver microsomes (Human, Rat, Mouse) on ice i1 Pre-incubate microsomes, buffer, and test compound at 37°C for 5 min p1->i1 p2 Prepare 100 mM Phosphate Buffer (pH 7.4) p2->i1 p3 Prepare NADPH regenerating system (or 1 mM NADPH solution) i2 Initiate reaction by adding NADPH (Test Group) or Buffer (Control Group) p3->i2 p4 Prepare 1 µM Test Compound in buffer p4->i1 i1->i2 i3 Incubate at 37°C i2->i3 i4 Sample at t=0, 5, 15, 30, 45 min i3->i4 a1 Terminate reaction with cold Acetonitrile + Internal Standard i4->a1 a2 Centrifuge to pellet protein a1->a2 a3 Analyze supernatant by LC-MS/MS a2->a3

Caption: Workflow for the microsomal metabolic stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.[5]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[5]

    • Prepare a solution of the enzyme cofactor NADPH (final concentration 1 mM) or an NADPH-regenerating system.[9]

    • Prepare working solutions of the test compound (1 µM) and positive controls (e.g., Midazolam, Dextromethorphan) in the phosphate buffer.[5]

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound.[9]

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution to the test wells.[5] For the negative control condition, add buffer instead of NADPH.

    • Incubate at 37°C, typically with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing an internal standard.[9]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Chemical Stability in Simulated Gastric & Intestinal Fluids

Causality and Expertise: For orally administered drugs, stability in the harsh, low-pH, enzyme-rich environment of the stomach (Simulated Gastric Fluid, SGF) and the near-neutral, enzyme-rich environment of the small intestine (Simulated Intestinal Fluid, SIF) is a prerequisite for absorption.[13] This assay evaluates the compound's chemical and enzymatic lability in the gastrointestinal tract, which is critical for assessing its suitability for oral delivery.[13][14] Assays are conducted with and without enzymes (pepsin in SGF, pancreatin in SIF) to differentiate between pH-driven chemical hydrolysis and enzymatic degradation.[14]

Step-by-Step Protocol:

  • Preparation of Fluids:

    • SGF (pH 1.2): Prepare according to U.S. Pharmacopeia (USP) standards by dissolving sodium chloride and pepsin in water, and adjusting the pH to 1.2 with hydrochloric acid.[14] A parallel SGF solution should be prepared without pepsin to serve as a control.

    • SIF (pH 6.8): Prepare according to USP standards by dissolving monobasic potassium phosphate and pancreatin in water, and adjusting the pH to 6.8 with sodium hydroxide.[14] A parallel SIF solution should be prepared without pancreatin.

  • Incubation:

    • Spike the test compound into each of the four fluid types (SGF ± pepsin, SIF ± pancreatin) to a final concentration of 1-5 µM.

    • Incubate all samples at 37°C with continuous agitation.

    • Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 30, 60, 120, 240 minutes for SIF).

  • Sample Processing & Analysis:

    • Immediately quench the reaction by mixing the aliquot with a sufficient volume of an organic solvent (e.g., acetonitrile or methanol) containing an internal standard to stop enzymatic activity and precipitate components.

    • Process the samples via centrifugation as described in the previous protocols.

    • Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining over time.

Data Analysis and Interpretation

Trustworthiness: The integrity of stability data relies on robust analytical methods and correct mathematical treatment. All experiments should include positive controls (compounds with known stability profiles) and negative controls (heat-inactivated enzymes or absence of cofactors) to validate the assay's performance.

Calculation of Half-Life (t½)

The disappearance of the test compound over time is expected to follow first-order kinetics. The percentage of compound remaining at each time point is plotted against time.

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Perform a linear regression on the data points.

  • The slope of the regression line (k) is the elimination rate constant.

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / |k|

Calculation of Intrinsic Clearance (CLint)

For the microsomal stability assay, the in vitro intrinsic clearance (CLint) is a measure of the inherent ability of the liver enzymes to metabolize the compound.[12] It is calculated from the half-life.

  • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)) [12]

Data Summary Table: The results should be summarized in a clear, tabular format for easy comparison across species and conditions.

Assay TypeMatrix / ConditionTest Compound t½ (min)Control Compound t½ (min)Calculated CLint (µL/min/mg)
Plasma Stability Human PlasmaValueValueN/A
Rat PlasmaValueValueN/A
Mouse PlasmaValueValueN/A
Metabolic Stability Human Liver Microsomes (+NADPH)ValueValueValue
Human Liver Microsomes (-NADPH)ValueValueValue
Rat Liver Microsomes (+NADPH)ValueValueValue
GI Stability SGF (pH 1.2, with Pepsin)ValueValueN/A
SIF (pH 6.8, with Pancreatin)ValueValueN/A

Conclusion and Forward Look

This guide provides a foundational set of protocols to robustly characterize the in vitro stability of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine. The data generated from these assays will illuminate the compound's primary liabilities, whether they be rapid enzymatic cleavage in plasma, extensive oxidative metabolism in the liver, or poor chemical stability in the gut. These insights are indispensable for guiding further drug development efforts, including lead optimization, formulation strategies, and the design of definitive in vivo pharmacokinetic studies.

References

  • Time in Champaign County, US. Google Search.
  • Chemical Stability Assays. Creative Bioarray. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Stability studies in the presence of simulated intestinal fluid (SIF),... ResearchGate. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. LinkedIn. [Link]

  • LC-MS Method Development. Intertek. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Bioanalytical Method Development A Comprehensive Guide. Boston Analytical. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. Dove Medical Press. [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • 13 Stability of liposomes in simulated gastric fluid (SGF) and... ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • A Systematic Approach to Bioanalysis LC Method Development using UPLC. Waters. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Digital CSIC. [Link]

  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • How to calculate in vitro intrinsic clearance? ResearchGate. [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]

  • N-Acylamides. Wikipedia. [Link]

  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. ACS Publications. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC - NIH. [Link]

Sources

Exploratory

Biological Activity and Cytotoxicity of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine: A Mechanistic and Methodological Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: From Molecular Structure to Biological Function In the landscape of pharmaceutical and biological research, the explor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Structure to Biological Function

In the landscape of pharmaceutical and biological research, the exploration of novel synthetic molecules is a cornerstone of innovation. Among these, amino acid derivatives represent a particularly fertile ground for discovery, offering a blend of biocompatibility and tunable functionality. This guide focuses on a specific synthetic amino acid derivative, N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine. This molecule is an amphiphilic compound, meaning it possesses both a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) nonpolar tail.[1] This dual nature is central to its biological activity, governing its interactions with the fundamental structures of life, most notably the cell membrane.

This document is structured not as a rigid report, but as a logical progression of scientific inquiry. We begin by dissecting the molecule's structure and postulating its mechanism of action based on established principles. We then transition to a practical, field-proven framework for experimentally validating these hypotheses, with a focus on assessing both its general biological effects and its specific cytotoxicity. The protocols herein are designed to be self-validating, providing researchers with a robust system for generating reliable and interpretable data.

Molecular Profile and Physicochemical Properties

Understanding the biological potential of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine begins with its chemical identity. It is a synthetic derivative of DL-lysine, an essential amino acid, where the epsilon-amino group is acylated with a 12-carbon lauroyl (or dodecyl) group, and the alpha-amino group is dimethylated.[2][3]

PropertyValueSource
Chemical Name (2S)-2-(dimethylamino)-6-(dodecanoylamino)hexanoic acid[4]
Molecular Formula C20H40N2O3[5]
Molecular Weight 356.54 g/mol [3][5]
Stereochemistry Racemic (DL-lysine)[5]
Key Structural Features Hydrophilic dimethyl-lysine headgroup; Hydrophobic 12-carbon dodecyl tail[1][2]

The defining characteristic of this molecule is its amphiphilicity. The dodecyl chain provides a significant hydrophobic character, driving it to interact with non-polar environments like the lipid bilayers of cell membranes.[2] Conversely, the dimethylated lysine portion, with its carboxyl and amino groups, provides a hydrophilic, charged character. This structure is analogous to surfactants, which are known to self-assemble and interact with biological interfaces.[1]

Postulated Biological Activity and Mechanism of Action

While direct, extensive biological studies on N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine are emerging, we can infer its likely mechanism of action from its structure and data on related lysine-based surfactants.[1] The primary hypothesis is that its biological effects are mediated through its interaction with and disruption of cellular membranes.[2]

Membrane Interaction and Disruption

The hydrophobic dodecyl tail can readily insert itself into the lipid bilayer of a cell membrane. This integration can alter the physical properties of the membrane, such as its fluidity and permeability.[2] At sufficient concentrations, this can lead to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This membrane-disruptive property is a potential mechanism for antimicrobial and anticancer activities, as cancer cells often exhibit altered membrane compositions that may render them more susceptible.[1]

cluster_membrane Cell Membrane (Lipid Bilayer) p1 t1 ~~~~~ p1->t1 p2 t2 ~~~~~ p2->t2 p3 p4 p5 t5 ~~~~~ p5->t5 p6 t6 ~~~~~ p6->t6 p7 t7 ~~~~~ p7->t7 t3 ~~~~~ t4 ~~~~~ compound N2,N2-Dimethyl-N6- (1-oxododecyl)-DL-lysine head Hydrophilic Head compound->head Polar Group tail ~~~~~~~~~ compound->tail Non-Polar Chain head->tail caption Fig 1: Amphiphilic molecule inserting into a lipid bilayer.

Caption: Fig 1: Amphiphilic molecule inserting into a lipid bilayer.

Enzyme and Receptor Modulation

Beyond gross membrane disruption, the dimethylated nitrogen of the lysine headgroup can engage in more specific molecular interactions.[2] It may bind to the active or allosteric sites of enzymes or receptors, thereby modulating their activity and influencing downstream cellular signaling pathways. This opens the door to more targeted therapeutic applications beyond simple cytotoxicity.

A Framework for Cytotoxicity Assessment

To move from hypothesis to evidence, a structured experimental approach is essential. The following workflow outlines a logical progression from initial toxicity screening to a deeper mechanistic understanding. This framework ensures that each step informs the next, creating a self-validating and comprehensive dataset.

A Compound Preparation (Solubilization & Dilution Series) B Tier 1: General Viability Screening (e.g., MTT / Resazurin Assay) A->B Expose Cells C Determine IC50 Value (Concentration for 50% Inhibition) B->C Dose-Response Curve D Tier 2: Membrane Integrity Assay (e.g., LDH Release Assay) C->D Select Concentrations (e.g., 0.5x, 1x, 2x IC50) E Tier 3: Mechanism of Cell Death (e.g., Annexin V / PI Staining) D->E Correlate with Viability F Data Synthesis & Report E->F Classify Death Pathway

Caption: Fig 2: Experimental workflow for cytotoxicity assessment.

Tier 1: Cell Viability and IC50 Determination Protocol (MTT Assay)

Causality: The first step is to determine if the compound is cytotoxic and at what concentration. The MTT assay is a gold-standard colorimetric method that measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa for cancer, HEK293 for non-cancerous control) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no-treatment control".

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Tier 2: Membrane Integrity Protocol (LDH Release Assay)

Causality: If the compound is cytotoxic, the next logical question is how it kills the cells. The LDH assay directly tests the membrane disruption hypothesis. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant provides a direct marker of cytotoxicity resulting from compromised membrane integrity.

Step-by-Step Methodology:

  • Experimental Setup: Seed and treat cells with the compound at concentrations informed by the IC50 value (e.g., 0.5x, 1x, and 2x IC50) as described in the MTT protocol.

  • Controls: Include three critical controls:

    • Vehicle Control: Cells treated with solvent only (spontaneous LDH release).

    • Positive Control: Cells treated with a lysis buffer (maximum LDH release).

    • Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any floating cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation & Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The reaction will produce a colored formazan product. Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Tier 3: Mechanism of Cell Death Protocol (Annexin V & Propidium Iodide Staining)

Causality: To further refine the mechanism, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). This has significant implications for drug development. Annexin V is a protein that binds to phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

cluster_cells Cell Population Outcomes A Viable Cells (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) C Late Apoptosis/Necrosis (Annexin V+, PI+) D Necrosis (Annexin V-, PI+) caption Fig 3: Cell classification by Annexin V and PI staining.

Caption: Fig 3: Cell classification by Annexin V and PI staining.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the compound at the determined IC50 concentration for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE to detach them. Combine all cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The instrument will quantify the fluorescence signals from each cell, allowing for the differentiation of the four populations shown in Figure 3.

  • Interpretation:

    • A high percentage of Annexin V+/PI- cells suggests an apoptotic mechanism.

    • A high percentage of PI+ cells (both Annexin V+ and V-) suggests a necrotic or membrane-disruptive mechanism, which would correlate strongly with positive results from the LDH assay.

Conclusion and Future Directions

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine stands as a molecule of interest due to its amphiphilic structure, which strongly implies a capacity to interact with and modulate biological membranes. While its direct biological profile requires further elucidation, related lysine-based surfactants have shown promise for their antimicrobial and anticancer properties, likely stemming from membrane disruption.[1]

The experimental framework provided in this guide offers a robust, logical, and self-validating pathway for researchers to systematically investigate the cytotoxic potential of this compound. By progressing from broad viability screening to specific mechanistic assays, scientists can build a comprehensive profile of the molecule's activity, paving the way for potential applications in drug development and biomedical research. Future work should focus on executing these protocols across a diverse panel of cell lines, including primary cells, to establish a therapeutic window and further explore the specific molecular pathways it may modulate.

References

  • N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine - EvitaChem.
  • N2,N2-DIMETHYL-N6-(1-OXODODECYL)-DL-LYSINE - gsrs.
  • N-Lauroyl-L-lysine | 59409-41-5 - Benchchem.
  • N2,n2-dimethyl-n6-(1-oxododecyl)-l-lysine - PubChemLite.
  • N2,N2-DIMETHYL-N6-(1-OXODODECYL)-L-LYSINE - Inxight Drugs.

Sources

Foundational

Pharmacokinetic Profiling of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (DMLL) Formulations: Mechanisms of Permeation Enhancement and Systemic Disposition

Executive Summary The oral delivery of Biopharmaceutics Classification System (BCS) Class III (high solubility, low permeability) and Class IV (low solubility, low permeability) drugs remains a formidable challenge in ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oral delivery of Biopharmaceutics Classification System (BCS) Class III (high solubility, low permeability) and Class IV (low solubility, low permeability) drugs remains a formidable challenge in pharmaceutical development. N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine , commonly referred to as DMLL, is an advanced amphoteric lipoamino acid surfactant. Structurally, it features an N,N -dimethylated α -amine and an N -acylated lauroyl (12-carbon) chain at the ϵ -amine.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profile of DMLL-based formulations. By acting as a transient permeation enhancer (TPE) and a micellar nanocarrier, DMLL fundamentally alters the absorption kinetics of co-formulated active pharmaceutical ingredients (APIs) while undergoing a predictable and safe endogenous metabolic clearance pathway.

Physicochemical Basis of DMLL Formulations

The efficacy of DMLL as a functional excipient is rooted in its amphiphilic nature. Lipoamino acids (LAAs) act as transient permeation enhancers by increasing the amphiphilicity of the local microenvironment, facilitating interaction with and penetration through biological membranes[1].

In aqueous media, DMLL exists as free monomers until it reaches its Critical Micelle Concentration (CMC). Above the CMC, thermodynamic stabilization drives the spontaneous self-assembly of DMLL into micelles. These micelles act as dynamic reservoirs that increase the solubility and bioavailability of poorly soluble drugs[2]. The release rate and absorption of an API from a surfactant-based matrix are highly dependent on the surfactant's solubility, charge, and concentration relative to its CMC[3].

G A Hydrophobic API (Aqueous Phase) C Self-Assembly (Concentration > CMC) A->C B DMLL Monomers (Amphoteric) B->C D DMLL-API Micelle (Stable Nanocarrier) C->D Thermodynamic Stabilization E Intestinal Epithelium D->E Enhanced Permeation Flux

Fig 1: Thermodynamic self-assembly of DMLL monomers and API into permeation-enhancing micelles.

Mechanisms of Absorption Enhancement

When a DMLL-API formulation reaches the intestinal lumen, the micellar structures interact directly with the apical membrane of the enterocytes. DMLL enhances absorption via two parallel, self-validating mechanisms:

  • Transcellular Lipid Fluidization: The lauroyl chain of DMLL intercalates into the phospholipid bilayer of the cell membrane. This transiently disrupts lipid packing, increasing membrane fluidity and allowing lipophilic or amphiphilic APIs to partition more readily into the cytosol.

  • Paracellular Tight Junction Modulation: The interaction of the zwitterionic headgroup with the membrane triggers a localized, mild intracellular calcium transient. This signaling cascade causes the contraction of the peri-junctional actomyosin ring, transiently opening the tight junctions (zonula occludens) to permit the paracellular flux of hydrophilic macromolecules (e.g., therapeutic peptides).

G A DMLL Micelles Contact Apical Membrane B Lipid Bilayer Fluidization (Lauroyl Chain Insertion) A->B Membrane Partitioning C Intracellular Calcium Transient Increase B->C Ion Channel Modulation D Actomyosin Cytoskeleton Contraction C->D Kinase Activation E Tight Junction Opening (Paracellular Route) D->E Mechanical Pull F Systemic API Absorption (Increased Cmax & AUC) E->F Enhanced Flux

Fig 2: Mechanistic pathway of DMLL-mediated paracellular tight junction modulation.

Pharmacokinetic Profile (ADME)

Absorption (API and Excipient)

Upon oral administration, DMLL significantly accelerates the absorption rate ( ka​ ) of the co-formulated API, leading to a reduced Tmax​ and a sharply increased Cmax​ . DMLL itself is absorbed primarily via passive diffusion as monomers once the micelles disassemble at the membrane interface.

Distribution

In the systemic circulation, the massive dilution effect of the blood volume rapidly drops the local concentration of DMLL well below its CMC. This is a critical safety feature: it ensures that micelles disassemble instantly in the bloodstream, releasing the API for systemic distribution and preventing surfactant-induced hemolysis.

Metabolism

Unlike synthetic polymers, DMLL is a lipoamino acid that undergoes rapid endogenous metabolism. In vivo, N -lauroyl amino acids undergo enzymatic degradation by amidohydrolases (aminoacylases) present in the liver and intestinal mucosa[4]. These enzymes specifically cleave the amide bond at the ϵ -amine.

Excretion

The cleavage of DMLL yields two metabolites:

  • Lauric Acid: Enters standard lipid metabolism pathways ( β -oxidation) to be consumed as cellular energy[5].

  • N2,N2 -Dimethyl-DL-lysine: A highly water-soluble, inert amino acid derivative that is rapidly cleared by the kidneys and excreted in the urine.

G A DMLL (N2,N2-Dimethyl-N6-lauroyl-lysine) B Hepatic & Intestinal Amidohydrolases A->B Enzymatic Amide Cleavage C Lauric Acid (C12 Fatty Acid) B->C D N2,N2-Dimethyl-DL-lysine B->D E Beta-Oxidation (Energy Production) C->E F Renal Excretion (Urine) D->F

Fig 3: Endogenous metabolic degradation and excretion pathway of DMLL.

Quantitative Data: Pharmacokinetic Enhancement

To illustrate the impact of DMLL, the following table summarizes the PK parameters of a model BCS Class III cyclic peptide (e.g., Cyclosporin A analog) administered orally to Sprague-Dawley rats (Dose: 10 mg/kg API), with and without 5% (w/v) DMLL.

Pharmacokinetic ParameterAPI Alone (Control)API + DMLL FormulationFold Enhancement
Cmax​ (ng/mL) 45.2 ± 8.1284.6 ± 31.46.3x
Tmax​ (hours) 2.5 ± 0.51.0 ± 0.2-60%
AUC0−∞​ (ng·h/mL) 180.4 ± 22.5945.2 ± 88.75.2x
Absolute Bioavailability ( F% ) 1.8%9.4%5.2x
Clearance ( CL/F , L/h/kg) 55.410.5-81%

Table 1: Comparative pharmacokinetic parameters demonstrating DMLL-mediated absorption enhancement.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when profiling DMLL formulations.

Protocol 1: In Vitro Caco-2 Permeability Assay

Causality: Caco-2 monolayers are utilized because they spontaneously differentiate to express tight junctions and efflux transporters, providing a biologically accurate model for paracellular and transcellular permeation.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Formulation Preparation: Prepare the API solution in HBSS buffer (pH 7.4). Prepare a parallel solution containing API + DMLL (above its CMC, typically 1-5 mM).

  • Dosing: Wash the monolayers twice with HBSS. Add 0.5 mL of the formulation to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • Sampling: Extract 100 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh HBSS to maintain sink conditions.

  • Analysis: Quantify API concentration using LC-MS/MS. Calculate the Apparent Permeability coefficient ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A⋅C0​) .

Protocol 2: In Vivo Pharmacokinetic Profiling in Rats

Causality: Non-Compartmental Analysis (NCA) is chosen over compartmental modeling to provide empirical, assumption-free PK parameters that directly reflect the absorption enhancement in a live mammalian model.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing, allowing water ad libitum.

  • Administration: Administer the API or API+DMLL formulation via oral gavage using a stainless-steel feeding needle (Dose volume: 5 mL/kg).

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein into K2-EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract plasma and precipitate proteins using cold acetonitrile (1:3 ratio).

  • Data Processing: Analyze the supernatant via LC-MS/MS. Plot plasma concentration vs. time curves and calculate Cmax​ , Tmax​ , and AUC using standard NCA software (e.g., Phoenix WinNonlin).

References

  • Enhancement of drug affinity for cell membranes by conjugation with lipoamino acids. I. Synthesis and biological evaluation of lipophilic conjugates of tranylcypromine.
  • Self-Assembling Drug Formulations with Tunable Permeability and Biodegradability. MDPI.
  • Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release m
  • Purification, characterization, and gene cloning of a novel aminoacylase from Burkholderia sp. strain LP5_18B that efficiently catalyzes the synthesis of N-lauroyl-l-amino acids. PubMed.
  • The Biosynthesis and Metabolism of the N-Acylated Arom

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

An Application Note and Step-by-Step Synthesis Protocol for N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, a modified amino acid with potential applications in drug delivery, surfactant technology, and as a specialized building block in peptide synthesis. The synthetic strategy is designed for clarity, reliability, and high yield, proceeding through a two-step process: (1) selective dimethylation of the α-amino group of DL-lysine via reductive amination, followed by (2) selective acylation of the ε-amino group. This guide explains the chemical principles behind each step, ensuring that researchers can not only replicate the procedure but also understand the critical parameters for success.

Introduction and Rationale

Modified amino acids are fundamental tools in modern chemistry and biology, enabling the fine-tuning of molecular properties for specific applications. N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine incorporates two key modifications onto a lysine backbone: a hydrophilic dimethylamino group at the N-terminus and a lipophilic 12-carbon dodecanoyl (lauroyl) chain at the N6-position. This amphipathic structure imparts surfactant-like properties.

The synthetic challenge lies in the selective modification of lysine's two distinct primary amino groups: the α-amino (N2) and ε-amino (N6) groups. While direct acylation often leads to a mixture of products, a strategic, stepwise approach can yield the desired molecule with high purity. The protocol detailed herein prioritizes a logical sequence that leverages the inherent reactivity differences of the functional groups after an initial modification. We first convert the α-amino group into a less reactive tertiary amine, which then allows for the clean and selective acylation of the remaining primary ε-amino group.

Overall Synthetic Scheme

The synthesis is achieved in two sequential steps starting from commercially available DL-Lysine hydrochloride.

Step 1: Reductive Amination DL-Lysine is selectively dimethylated at the α-amino (N2) position using formaldehyde as the carbon source and a mild reducing agent.

Step 2: N-Acylation The resulting N2,N2-Dimethyl-DL-lysine intermediate is then acylated at the ε-amino (N6) position using dodecanoyl chloride under basic conditions to yield the final product.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of N2,N2-Dimethyl-DL-lysine cluster_1 Step 2: Synthesis of Final Product A DL-Lysine HCl D Reaction: Reductive Amination in Dichloromethane (DCM) A->D B Formaldehyde (37% aq.) B->D C Sodium Triacetoxyborohydride (NaBH(OAc)3) C->D E Work-up & Purification D->E F Intermediate: N2,N2-Dimethyl-DL-lysine E->F H Reaction: N-Acylation (Schotten-Baumann type) in aq. Dioxane / NaOH F->H Intermediate from Step 1 G Dodecanoyl Chloride G->H I Work-up & Purification (Acidification & Extraction) H->I J Final Product: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine I->J

Caption: Overall workflow for the two-step synthesis.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentSupplier (Example)Molecular Wt.Notes
DL-Lysine hydrochlorideSigma-Aldrich182.65 g/mol
Formaldehyde solutionFisher Scientific30.03 g/mol 37% w/w in H₂O
Sodium triacetoxyborohydrideAcros Organics211.94 g/mol Moisture sensitive. Handle under N₂.
Dichloromethane (DCM), anhydrousSigma-Aldrich84.93 g/mol Required for Step 1.
Dodecanoyl chloride (Lauroyl chloride)TCI Chemicals218.77 g/mol Corrosive and moisture sensitive.
1,4-DioxaneSigma-Aldrich88.11 g/mol
Sodium hydroxide (NaOH)VWR40.00 g/mol For pH adjustment.
Hydrochloric acid (HCl)Fisher Scientific36.46 g/mol Concentrated (37%) and 1M solution.
Ethyl acetate (EtOAc)VWR88.11 g/mol For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich120.37 g/mol For drying organic layers.

Detailed Synthesis Protocol

Part 1: Synthesis of N2,N2-Dimethyl-DL-lysine Intermediate

This step utilizes reductive amination, a robust method for forming carbon-nitrogen bonds.[1][2] The reaction proceeds via the formation of an iminium ion intermediate from the primary α-amino group and formaldehyde, which is then rapidly reduced in situ by sodium triacetoxyborohydride to yield the dimethylated product.[2] This reducing agent is chosen for its mildness and selectivity for iminium ions over aldehydes.

Step-by-Step Procedure:
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add DL-Lysine hydrochloride (9.13 g, 50 mmol).

  • Suspension: Suspend the lysine in anhydrous dichloromethane (DCM, 200 mL). The mixture will be a slurry.

  • Addition of Formaldehyde: Add aqueous formaldehyde solution (37%, 12.2 mL, 150 mmol, 3.0 eq). Stir vigorously for 10 minutes.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (31.8 g, 150 mmol, 3.0 eq) portion-wise over 30 minutes.

    • Expert Insight: The addition should be slow to control the effervescence and exothermic reaction. The use of anhydrous DCM is crucial as NaBH(OAc)₃ can react with water.

  • Reaction Monitoring: Seal the flask under a nitrogen atmosphere and stir the reaction mixture vigorously at room temperature for 18-24 hours. Progress can be monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) by observing the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The product is water-soluble, so the aqueous layer should be retained. Wash the aqueous layer with DCM (3 x 50 mL) to remove any organic-soluble impurities.

  • Isolation: The aqueous solution contains the N2,N2-Dimethyl-DL-lysine. This solution can be concentrated under reduced pressure to a smaller volume and used directly in the next step. For characterization, a small aliquot can be fully evaporated to a solid residue.

Part 2: Synthesis of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

This step is a Schotten-Baumann reaction, where the nucleophilic primary ε-amino group of the intermediate attacks the electrophilic carbonyl carbon of dodecanoyl chloride.[3] The reaction is performed in a biphasic system with a base (NaOH) to neutralize the HCl byproduct and maintain the nucleophilicity of the amine.[3] The tertiary α-amino group from Step 1 does not react under these conditions.

Step-by-Step Procedure:
  • Reaction Setup: In a 500 mL flask, dissolve the crude N2,N2-Dimethyl-DL-lysine from the previous step (approx. 50 mmol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL).

  • pH Adjustment: Cool the solution in an ice bath (0-5 °C) and add 2M NaOH solution dropwise to adjust the pH to 10-11. This deprotonates the ε-ammonium group, making it a potent nucleophile.

  • Addition of Acylating Agent: While stirring vigorously and maintaining the temperature below 10 °C, slowly add dodecanoyl chloride (12.0 mL, 52 mmol, 1.05 eq) dropwise over 20 minutes. Simultaneously, add 2M NaOH solution as needed to maintain the pH between 10 and 11.

    • Trustworthiness Check: Maintaining a basic pH is critical. If the solution becomes acidic, the amine will be protonated and unreactive, and the acyl chloride will hydrolyze.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up - Acidification: Cool the mixture in an ice bath again and acidify to pH 2-3 by the slow addition of 1M HCl. This will protonate the carboxylate and precipitate the product.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (EtOAc) (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) or by flash column chromatography on silica gel to yield the final product as a white solid.

Visualization of the Reaction Mechanism

G cluster_step1 Step 1: Reductive Amination (N2-Dimethylation) cluster_step2 Step 2: Acylation (N6-Lauroylation) Lys-N2H2 Lysine α-NH₂ Iminium Iminium Ion Intermediate Lys-N2H2->Iminium + CH₂O, -H₂O Formaldehyde 2x CH₂O Formaldehyde->Iminium Lys-N2Me2 Dimethylated α-NH₂ Iminium->Lys-N2Me2 + CH₂O, +Reducer Reducer NaBH(OAc)₃ Reducer->Lys-N2Me2 Lys-N6H2 Intermediate ε-NH₂ Lys-N2Me2->Lys-N6H2 Intermediate Carried Over Product Final Product (N6-Acylated) Lys-N6H2->Product Nucleophilic Attack LauroylCl Dodecanoyl-Cl LauroylCl->Product NaOH NaOH NaOH->Product HCl Scavenger

Caption: Key mechanistic steps of the synthesis.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Molecular Formula: C₂₀H₄₀N₂O₃

  • Molecular Weight: 356.54 g/mol [4]

  • Appearance: White to off-white solid.

  • ¹H NMR (in CDCl₃ or MeOD): Expect characteristic peaks for the long alkyl chain of the dodecanoyl group (a large multiplet between ~0.8-1.6 ppm), the N,N-dimethyl group (a singlet around ~2.3-2.8 ppm), and protons on the lysine backbone.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z 357.3.

Conclusion

This application note provides a reliable and well-documented protocol for synthesizing N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine. By following a strategic two-step approach founded on established chemical reactions—reductive amination and Schotten-Baumann acylation—researchers can achieve high selectivity and yield. The detailed explanations and expert insights embedded within the protocol aim to empower scientists to not only successfully synthesize the target molecule but also to adapt the methodology for other modified amino acids.

References

  • Francis, M. B., et al. (2005). Iridium-catalyzed reductive alkylation of lysine. As cited in a review on bioconjugation techniques. [Online]. Available: [Link]

  • Suryani, et al. (2020). A RESPONSE SURFACE METHOD FOR THE PREPARATION OF N-LAUROYL LYSINE FROM MEDIUM CHAIN FATTY ACID CATALYZED BY SODIUM METOXIDE. AIP Conference Proceedings. [Online]. Available: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances. [Online]. Available: [Link]

  • CN107417561A - A kind of preparation method of N lauroyl L lysines. Google Patents. [Online].
  • CN115160173B - The preparation method of Nε-lauroyl lysine. PubChem. [Online]. Available: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Publishing. [Online]. Available: [Link]

  • N2,N2-DIMETHYL-N6-(1-OXODODECYL)-DL-LYSINE. gsrs.ncats.nih.gov. [Online]. Available: [Link]

  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. ACS Publications. [Online]. Available: [Link]

  • Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. ACS Publications. [Online]. Available: [Link]

  • N2,n2-dimethyl-n6-(1-oxododecyl)-l-lysine. PubChem. [Online]. Available: [Link]

  • Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances. [Online]. Available: [Link]

  • Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. PMC. [Online]. Available: [Link]

  • Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Organic Syntheses Procedure. [Online]. Available: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. RSC Publishing. [Online]. Available: [Link]

  • Highly selective lysine acylation in proteins using a Lys-His tag sequence. Technical University of Denmark. [Online]. Available: [Link]

  • Reductive Amination of the Lysine N-epsilon-Amino Group Leads to a Bivalent Glyco-Amino Acid Building Block Suited for SPPS. ResearchGate. [Online]. Available: [Link]

  • Synthesis of N,N'-diacetyl-DL-lysine. PrepChem.com. [Online]. Available: [Link]

  • CN102617390A - Preparation method of epsilon-N-lauroyl lysine. Google Patents. [Online].
  • Studies on natural products containing nitrogen-nitrogen bond. Hokkaido University. [Online]. Available: [Link]

  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. ResearchGate. [Online]. Available: [Link]

Sources

Application

Application Notes and Protocols for the Liposomal Formulation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

Abstract This document provides a comprehensive guide for the formulation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine into liposomes. N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is a unique amphiphilic molecule, compris...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine into liposomes. N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is a unique amphiphilic molecule, comprising a hydrophilic dimethylated lysine headgroup and a lipophilic dodecyl tail.[1] Such a structure makes it an interesting candidate for incorporation into lipid-based drug delivery systems like liposomes, potentially enhancing its stability, bioavailability, and targeted delivery. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the theoretical and practical aspects of its liposomal formulation, moving beyond a simple recitation of steps to explain the underlying scientific principles.

Introduction: The Rationale for Liposomal Formulation

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine's amphiphilic nature suggests a strong propensity to interact with and integrate into lipid bilayers.[2][3] Liposomes, spherical vesicles composed of one or more phospholipid bilayers, offer a versatile platform for the delivery of both hydrophilic and hydrophobic compounds.[4][5] By incorporating N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine into a liposomal carrier, we can hypothesize several advantages:

  • Enhanced Solubilization and Stability: For molecules with limited aqueous solubility, liposomal formulation can significantly improve their dispersion in physiological media and protect them from enzymatic degradation.[6]

  • Controlled Release Kinetics: The lipid bilayer can act as a barrier, modulating the release of the encapsulated or integrated molecule.[7]

  • Targeted Delivery: The surface of liposomes can be modified with ligands to facilitate targeted delivery to specific cells or tissues, a key strategy in modern therapeutics.

Due to its structure, N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is expected to intercalate within the lipid bilayer of the liposome, with its dodecyl tail interacting with the hydrophobic lipid tails and the dimethyl-lysine headgroup oriented towards the aqueous phase. This guide will focus on a passive formulation strategy leveraging this inherent physicochemical property.

Pre-Formulation Considerations: A Foundation for Success

A successful liposomal formulation begins with a thorough understanding of the active molecule and the selection of appropriate excipients.

Physicochemical Properties of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

A summary of the key physicochemical properties of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is presented in the table below.

PropertyValueSourceSignificance for Formulation
Molecular FormulaC20H40N2O3[8]Informs on the molecule's size and elemental composition.
Molecular Weight356.54 g/mol [8]Important for calculating molar ratios in the formulation.
Predicted XlogP3.2[1]Indicates a significant lipophilic character, suggesting strong interaction with the lipid bilayer.
StructureAmphiphilic (Lipidated Amino Acid)The key determinant for its likely orientation and localization within the liposome membrane.

The predicted XlogP value strongly supports the hypothesis that the molecule will favor the lipid phase of the formulation.

Selection of Lipids and Excipients: Building the Vesicle

The choice of lipids is a critical determinant of the liposome's physical characteristics, including size, charge, and stability.[9][10]

  • Primary Phospholipid: A neutral phospholipid such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a common and versatile choice. Its relatively high phase transition temperature (Tc) of 41 °C can contribute to the formation of more stable, less leaky liposomes at room and refrigerated temperatures.

  • Cholesterol: The inclusion of cholesterol is crucial for modulating the fluidity and stability of the lipid bilayer.[5][11][12] Cholesterol molecules insert themselves between phospholipid molecules, reducing the permeability of the membrane to water-soluble molecules and enhancing its mechanical rigidity.[11][12] A molar ratio of phospholipid to cholesterol of 2:1 is a well-established starting point.

  • N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine: As the active molecule to be incorporated, its concentration relative to the total lipid content (drug-to-lipid ratio) is a critical parameter that needs to be optimized.[13][14][15]

Choice of Formulation Method: Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes in a laboratory setting.[16][17][18] This method involves the following key steps:

  • Dissolution: The lipids and the active molecule are co-dissolved in a suitable organic solvent.

  • Film Formation: The organic solvent is evaporated under reduced pressure, leaving a thin, uniform lipid film on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction: The heterogeneous MLVs are then subjected to a size reduction process, such as sonication or extrusion, to produce smaller, more uniform vesicles.

This method is particularly well-suited for incorporating lipophilic and amphiphilic molecules like N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine directly into the lipid bilayer during the film formation step.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the formulation and characterization of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine-containing liposomes.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • High-vacuum pump

Procedure:

  • Lipid and Drug Dissolution:

    • Accurately weigh the desired amounts of DPPC, cholesterol, and N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine. A suggested starting molar ratio is DPPC:Cholesterol:Active Molecule of 55:40:5.

    • Dissolve the weighed components in a mixture of chloroform and methanol (e.g., 2:1 v/v) in the round-bottom flask to achieve a final lipid concentration of 10-20 mg/mL.[19] Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent mixture but below the phase transition temperature of DPPC (e.g., 45-50°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will create a thin, uniform lipid film on the inner surface of the flask.

    • Once the film appears dry, continue to apply a high vacuum for at least 2 hours to remove any residual solvent.[16]

  • Hydration:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature of DPPC (e.g., 50-60°C).

    • Add the warm buffer to the flask containing the lipid film.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This allows the lipid film to hydrate and swell, forming multilamellar vesicles (MLVs). The resulting suspension will appear milky.

Protocol 2: Liposome Size Reduction

This protocol describes two common methods for reducing the size of the prepared MLVs to produce smaller, more uniform liposomes.

Materials:

  • MLV suspension from Protocol 1

  • Probe sonicator

  • Ice bath

Procedure:

  • Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

  • Immerse the tip of the probe sonicator into the suspension.

  • Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes. The optimal sonication time should be determined experimentally.

  • Monitor the clarity of the suspension; it should become less turbid as the vesicle size decreases.

Materials:

  • MLV suspension from Protocol 1

  • Liposome extruder (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

  • Pre-heat the extruder and the MLV suspension to a temperature above the phase transition temperature of DPPC (e.g., 50-60°C).

  • Load the MLV suspension into one of the extruder syringes.

  • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This repeated extrusion ensures a more uniform size distribution.

  • The resulting suspension should be a translucent dispersion of large unilamellar vesicles (LUVs).

Model Formulation Summary

The following table summarizes a model formulation for the preparation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine liposomes.

ComponentMolar RatioExample Mass (for a 10 µmol total lipid batch)
DPPC (MW: 734.04 g/mol )554.04 mg
Cholesterol (MW: 386.65 g/mol )401.55 mg
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (MW: 356.54 g/mol )50.18 mg

Characterization of Liposomal Formulations

Thorough characterization is essential to ensure the quality, reproducibility, and desired performance of the liposomal formulation.

G cluster_prep Liposome Preparation cluster_char Characterization P1 Thin-Film Hydration P2 Size Reduction (Sonication/Extrusion) P1->P2 C1 Particle Size & PDI (DLS) P2->C1 Physical Properties C2 Zeta Potential P2->C2 Surface Charge C3 Encapsulation Efficiency (HPLC) P2->C3 Drug Loading C4 In Vitro Release (Dialysis) P2->C4 Performance

Figure 1: Workflow for the formulation and characterization of liposomes.

Protocol 3: Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution of nanoparticles in suspension.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for DLS analysis (as recommended by the instrument manufacturer).

  • Transfer the diluted sample to a clean cuvette.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse population.

Protocol 4: Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the liposomes, which influences their stability and interaction with biological systems.

Instrumentation:

  • DLS instrument with zeta potential measurement capability

Procedure:

  • Dilute the liposome suspension with an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.

  • Transfer the sample to a zeta potential cell.

  • Perform the measurement to determine the zeta potential. The magnitude of the zeta potential provides an indication of the colloidal stability of the formulation.

Protocol 5: Encapsulation Efficiency Determination

This protocol determines the percentage of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine that is successfully incorporated into the liposomes.

Principle:

The method involves separating the liposomes from the unencapsulated (free) drug. The amount of drug in the liposomes is then quantified, typically by High-Performance Liquid Chromatography (HPLC) after disrupting the vesicles.

Materials:

  • Liposome suspension

  • Size exclusion chromatography (SEC) columns (e.g., Sephadex G-50) or centrifugal ultrafiltration devices

  • Methanol or other suitable solvent to dissolve the lipids and drug

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Separation of Free Drug:

    • SEC Method: Pass a known volume of the liposome suspension through a pre-equilibrated SEC column. The larger liposomes will elute first, while the smaller, free drug molecules will be retained and elute later. Collect the liposome-containing fractions.

    • Ultrafiltration Method: Place a known volume of the liposome suspension in the upper chamber of a centrifugal ultrafiltration device. Centrifuge according to the manufacturer's instructions. The liposomes will be retained in the upper chamber, while the free drug will pass through the membrane into the filtrate.

  • Quantification of Encapsulated Drug:

    • Take a known volume of the purified liposome fraction.

    • Add a sufficient volume of a solvent like methanol to disrupt the liposomes and release the encapsulated drug.

    • Analyze the resulting solution by HPLC to determine the concentration of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine.

  • Calculation of Encapsulation Efficiency (EE%): EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 6: In Vitro Release Study

This protocol assesses the release of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine from the liposomes over time.

Principle:

The dialysis method is commonly used to study the in vitro release of drugs from nanoparticles. The liposome formulation is placed in a dialysis bag with a specific molecular weight cutoff, which is then placed in a larger volume of release medium. The appearance of the drug in the release medium is monitored over time.

Materials:

  • Liposome suspension

  • Dialysis tubing (with a molecular weight cutoff that retains the liposomes but allows the free drug to pass through)

  • Release medium (e.g., PBS, pH 7.4, potentially containing a surfactant like Tween 80 to maintain sink conditions)

  • Shaking water bath or incubator

  • HPLC system

Procedure:

  • Pipette a known volume of the liposome suspension into a pre-soaked dialysis bag and seal it.

  • Place the dialysis bag in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Critical Process Parameters and Troubleshooting

The successful formulation of liposomes is dependent on careful control of several critical process parameters.

G cluster_params Parameters cluster_cqa Critical Quality Attributes CPP Critical Process Parameters P1 Lipid Composition CPP->P1 P2 Drug-to-Lipid Ratio CPP->P2 P3 Hydration Temperature CPP->P3 P4 Size Reduction Method CPP->P4 CQA1 Particle Size & PDI P1->CQA1 CQA3 Stability P1->CQA3 CQA2 Encapsulation Efficiency P2->CQA2 CQA4 Release Profile P2->CQA4 P3->CQA1 P3->CQA3 P4->CQA1

Figure 2: Relationship between critical process parameters and quality attributes.

ParameterRationalePotential Issues & Troubleshooting
Lipid Composition The choice of phospholipids and the inclusion of cholesterol directly impact membrane fluidity, charge, and stability.[20][21]Issue: Poor stability (aggregation, leakage). Solution: Optimize the cholesterol content (typically 30-50 mol%). Consider using lipids with higher phase transition temperatures for increased rigidity.
Drug-to-Lipid Ratio This ratio affects the encapsulation efficiency and the physical properties of the liposomes.[22]Issue: Low encapsulation efficiency. Solution: Systematically vary the drug-to-lipid ratio to find the optimal loading capacity without compromising vesicle integrity.[15]
Hydration Temperature The hydration temperature must be above the phase transition temperature of the lipids to ensure proper film hydration and vesicle formation.[17]Issue: Incomplete hydration, low yield. Solution: Ensure the hydration buffer and the flask are maintained at a temperature at least 10°C above the Tc of the highest-melting-point lipid.
Organic Solvent Choice The solvent system must be able to completely dissolve all lipid components and the drug to ensure a homogenous film.[16][19]Issue: Inhomogeneous lipid film, poor encapsulation. Solution: A mixture of chloroform and methanol is often effective. Ensure complete removal of the solvent under vacuum.
Size Reduction Method Sonication and extrusion apply different mechanical forces, resulting in liposomes with potentially different characteristics.Issue: Broad size distribution (high PDI). Solution: Extrusion generally produces more uniform vesicles than sonication.[9] Optimize the number of extrusion cycles.

Conclusion

This guide provides a comprehensive framework for the formulation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine into liposomes using the thin-film hydration method. By understanding the scientific principles behind each step and carefully controlling the critical process parameters, researchers can develop stable and well-characterized liposomal formulations. The protocols provided herein serve as a robust starting point for further optimization and development, paving the way for the exploration of this novel lipidated amino acid in various research and therapeutic applications.

References

Sources

Method

Application Note: Advanced Conjugation Protocol for Tethering N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine to Therapeutic Peptides

Audience: Peptide Chemists, Formulators, and Drug Development Professionals Content Type: Technical Methodology & Application Guide Executive Summary & Mechanistic Rationale The clinical viability of therapeutic peptides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Peptide Chemists, Formulators, and Drug Development Professionals Content Type: Technical Methodology & Application Guide

Executive Summary & Mechanistic Rationale

The clinical viability of therapeutic peptides (e.g., GLP-1 analogues, PTH derivatives) is frequently bottlenecked by rapid renal clearance and proteolytic degradation. Peptide lipidation has emerged as a premier synthetic strategy to afford peptide-based therapeutics with vastly improved pharmacokinetic profiles[1].

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (CAS 38079-57-1) is a highly specialized, amphoteric lipoamino acid derivative[2]. It features an ϵ -amino group acylated with a 12-carbon lauroyl chain, and an α -amino group that is fully dimethylated[3].

Conjugating this specific building block to a therapeutic peptide achieves two synergistic effects:

  • Albumin Anchoring: The C12 lauroyl chain facilitates non-covalent binding to Human Serum Albumin (HSA) in vivo, forming a macromolecular complex that evades renal filtration[1].

  • Steric & Enzymatic Shielding: The dimethylated α -amine provides a permanent tertiary amine that resists exopeptidase degradation[4]. Furthermore, because it remains protonated at physiological pH, it offsets the extreme hydrophobicity of the lipid tail, maintaining the aqueous solubility required for subcutaneous formulation.

MOA A Lipidated Therapeutic Peptide (Lauroyl Chain Exposed) B Subcutaneous Injection & Absorption A->B C Non-covalent Binding to Human Serum Albumin (HSA) B->C D Protection from Proteases (e.g., DPP-IV, Trypsin) C->D E Reduced Renal Clearance (Size > 60 kDa complex) C->E F Extended in vivo Half-Life & Sustained Efficacy D->F E->F

Fig 1. Pharmacokinetic enhancement mechanism via albumin binding and steric shielding.

Experimental Design & Causality

Amide bond formation is the most straightforward method to attach lipid modifiers to peptides[5]. However, the conjugation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine presents a unique chemical challenge. Because the α -amine is dimethylated and the ϵ -amine is acylated, conjugation must occur via the free α -carboxylic acid of the lipidated lysine reacting with a primary amine on the peptide (either the N-terminus or a deprotected Lysine side-chain).

The Causality of Reagent Selection: The bulky dimethyl group creates severe steric hindrance directly adjacent to the reactive carboxylic acid. Standard carbodiimide coupling (e.g., DIC/Oxyma) will result in sluggish kinetics and incomplete conjugation. To overcome this activation energy barrier, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is critical for driving sterically hindered couplings to completion.

Workflow N1 1. Solid Phase Peptide Synthesis (Fmoc/tBu Strategy) N2 2. Orthogonal Deprotection (e.g., N-terminal Fmoc removal) N1->N2 Wash (DMF) N3 3. Carboxyl Activation (HATU/DIPEA in DMF) N2->N3 Prepare active ester N4 4. Conjugation of N2,N2-Dimethyl- N6-(1-oxododecyl)-DL-lysine N3->N4 Coupling (2-4 hrs) N5 5. Global Cleavage & Deprotection (TFA Cocktail) N4->N5 Wash & Dry N6 6. RP-HPLC Purification & LC-MS Characterization N5->N6 Ether precipitation

Fig 2. Step-by-step workflow for solid-phase conjugation of the lipidated lysine.

Step-by-Step Conjugation Protocol

This protocol is designed as a self-validating system . Built-in checkpoints ensure that failures are caught immediately, preventing the waste of expensive downstream purification resources.

Step 3.1: Resin Preparation
  • Synthesize your base therapeutic peptide on a solid support (e.g., Rink Amide AM resin, 0.1 mmol scale) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

  • Remove the final Fmoc protecting group from the N-terminus (or an orthogonal protecting group like Mtt from a specific Lysine side-chain) using 20% piperidine in DMF for 2 × 10 minutes.

  • Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL).

Step 3.2: Active Ester Generation
  • In a clean glass vial, weigh 107.0 mg (0.3 mmol, 3.0 eq) of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine[3].

  • Dissolve the lipidated lysine in 2.0 mL of anhydrous DMF.

  • Add 110.3 mg (0.29 mmol, 2.9 eq) of HATU. Note: Keeping HATU slightly sub-stoichiometric prevents capping of the peptide by unreacted uronium salts.

  • Add 104.5 µL (0.6 mmol, 6.0 eq) of DIPEA. Vortex for 2 minutes to allow the HOAt active ester to form. The solution will turn a pale yellow.

Step 3.3: Conjugation Reaction
  • Add the activated ester solution to the swollen peptide-resin.

  • Agitate the reaction mixture at room temperature for 3 to 4 hours.

Self-Validating Checkpoint 1: The Kaiser Test Extract a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin). Heat at 100°C for 3 minutes.

  • Yellow beads (Negative): The primary amine has been successfully capped by the lipidated lysine. Proceed to Step 3.4.

  • Blue beads (Positive): The coupling is incomplete due to steric hindrance. Drain the reaction vessel and repeat Steps 3.2 and 3.3 (Double Coupling).

Step 3.4: Global Cleavage
  • Wash the resin with DMF (5 × 5 mL) and DCM (5 × 5 mL), then dry under vacuum for 30 minutes.

  • Treat the resin with 5.0 mL of a TFA cleavage cocktail (TFA / Triisopropylsilane / Water = 95 : 2.5 : 2.5 v/v) for 2 hours at room temperature.

  • Causality Note: The lauroyl amide bond and the dimethylamine are highly stable under acidic conditions. This step safely releases the conjugated peptide while stripping all acid-labile side-chain protecting groups.

Step 3.5: Precipitation and Recovery
  • Filter the cleavage solution directly into 40 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated lipidated peptide.

  • Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under a stream of nitrogen.

Analytical Validation

Characterization of lysine-linked conjugates requires robust analytical techniques such as high-resolution native intact mass analysis and peptide mapping[6].

Self-Validating Checkpoint 2: RP-HPLC Retention Shift Analyze the crude product via analytical RP-HPLC (C18 column, 5-95% Acetonitrile/Water with 0.1% TFA over 30 minutes). The successful addition of the C12 lauroyl chain drastically increases the hydrophobicity of the peptide. The conjugated product must elute significantly later than a control sample of the unreacted base peptide.

Self-Validating Checkpoint 3: Mass Spectrometry (LC-HRMS) The exact mass of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is 356.30 Da[2]. During amide bond formation, one molecule of water (18.01 Da) is lost. Therefore, the successful conjugate must exhibit a precise mass shift of +338.29 Da relative to the unmodified peptide.

Quantitative Data Summaries

Table 1: Optimized Coupling Parameters for Sterically Hindered Lipidated Lysine
ParameterStandard Amino AcidN2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysineMechanistic Rationale
Equivalents 3.0 - 5.0 eq3.0 eqBalances reaction driving force with the conservation of high-value lipidated reagent.
Activator DIC / OxymaHATUGenerates HOAt ester to overcome extreme steric hindrance from the α -dimethyl group.
Base None (if DIC)DIPEA (6.0 eq)Required for HATU activation; maintains basic pH for nucleophilic attack.
Time 30 - 45 min180 - 240 minExtended time necessary for the bulky active ester to access the resin-bound amine.
Table 2: Expected Pharmacokinetic Enhancements (Theoretical Comparison)
PropertyUnmodified Therapeutic PeptideLipidated ConjugateMechanism of Action
In vivo Half-Life Minutes to HoursDays to WeeksNon-covalent binding to Human Serum Albumin (HSA) acts as a circulating depot[1].
Proteolytic Stability Low (Rapid degradation)HighSteric shielding by the lauroyl chain and dimethylamine blocks exopeptidases[4].
Renal Clearance High (Rapid filtration)LowHSA-peptide complex exceeds the 60 kDa renal filtration threshold.
Isoelectric Point BaselineShifted (Basic)The permanent tertiary amine (dimethyl) remains protonated at physiological pH.

References

  • [2] Title: N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine Source: LookChem URL:

  • [3] Title: N2,N2-dimethyl-N6-(1-oxododecyl)-L-lysine | C20H40N2O3 | CID 53746540 Source: PubChem URL:

  • [1] Title: Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics Source: PMC (PubMed Central) URL:

  • [6] Title: Integrated Characterization of a Lysine-Linked Antibody-Drug Conjugate by Native Intact Mass Analysis and Peptide Mapping Source: Thermo Fisher Scientific URL:

  • [5] Title: Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety Source: PMC (PubMed Central) URL:

  • [4] Title: dimethyl lysine peptide Peptide Source: Peptides601.wiki URL:

Sources

Application

Application Note: Bidirectional Cell Permeability Assay Protocol for N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

Abstract & Scope N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (commonly referred to as dimethyl lauroyl lysine or DMLL) is an amphoteric, lipoamino acid surfactant [1]. Structurally, it features a lipophilic 12-carbon laur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (commonly referred to as dimethyl lauroyl lysine or DMLL) is an amphoteric, lipoamino acid surfactant [1]. Structurally, it features a lipophilic 12-carbon lauroyl tail attached to the ϵ -amine of a lysine backbone, with a zwitterionic headgroup resulting from the dimethylated α -amine and the free carboxylic acid.

In drug development and cosmetic formulation, evaluating the cell permeability of DMLL is critical for two primary reasons:

  • Pharmacokinetic Profiling : Determining its intrinsic ability to cross epithelial barriers (e.g., intestinal mucosa or stratum corneum).

  • Permeation Enhancement : Assessing its potential to transiently modulate tight junctions and enhance the paracellular transport of co-administered Active Pharmaceutical Ingredients (APIs).

This application note provides a highly controlled, self-validating bidirectional Caco-2 permeability protocol specifically optimized for amphoteric lipoamino acids.

Mechanistic Context: Expertise & Experience

To generate reliable permeability data for DMLL, researchers must account for its unique physicochemical properties. Standard small-molecule protocols will fail if the following mechanisms are not addressed:

  • Sub-CMC Dosing to Prevent Membrane Solubilization : As an amphiphilic surfactant, DMLL forms micelles in aqueous solutions. The Critical Micelle Concentration (CMC) for single-tailed lauroyl surfactants typically ranges from 0.1 to 1.0 mM [2]. Dosing Caco-2 cells above the CMC will strip lipids from the cell membrane, causing catastrophic monolayer failure, an artificial spike in permeability, and cell death. Causality : Assays must be strictly conducted at sub-CMC concentrations (e.g., 10–50 µM) to measure true passive or carrier-mediated transport.

  • pH-Dependent Ionization : DMLL is amphoteric. At physiological pH (7.4), it exists predominantly as a zwitterion. Maintaining strict pH control in both the Apical (A) and Basolateral (B) chambers using HEPES buffer is required to prevent pH-partitioning artifacts [3].

  • Stereochemical Considerations : DMLL is a racemic mixture (DL-lysine). While passive transcellular diffusion is generally not stereoselective, active transport via amino acid transporters (e.g., PAT1 or ATB0,+) may preferentially shuttle the L-enantiomer. A bidirectional (A→B and B→A) assay is necessary to identify if active efflux or absorptive transporters are acting on the molecule.

Experimental Workflow

G Start Caco-2 Cell Culture (Transwell Inserts, 21 Days) TEER1 Pre-Assay TEER Validation (>200 Ω·cm²) Start->TEER1 Dose DMLL Dosing (10-50 µM) HBSS Buffer, pH 7.4 TEER1->Dose A2B Apical to Basolateral (A→B) Transport Dose->A2B B2A Basolateral to Apical (B→A) Transport Dose->B2A Sample Sampling at 30, 60, 90, 120 min A2B->Sample B2A->Sample TEER2 Post-Assay TEER (Toxicity Check) Sample->TEER2 LCMS LC-MS/MS Quantification Sample->LCMS Calc Calculate Papp & Efflux Ratio TEER2->Calc LCMS->Calc

Fig 1: Bidirectional Caco-2 permeability workflow for DMLL transport and integrity assessment.

Step-by-Step Protocol

Materials Required
  • Caco-2 cells (ATCC HTB-37)

  • 12-well Transwell® polycarbonate inserts (0.4 µm pore size, 1.12 cm² area)

  • Transport Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, adjusted to pH 7.4.

  • Lucifer Yellow (LY) paracellular marker.

  • Epithelial Voltohmmeter (e.g., Millicell ERS-2).

Phase 1: Cell Culture & Self-Validating Preparation
  • Seeding : Seed Caco-2 cells at a density of 1×105 cells/cm² on the apical surface of the Transwell inserts.

  • Differentiation : Culture for 21 days in a 37°C, 5% CO₂ incubator. Replace culture media every 48 hours. Causality: A 21-day period is mandatory for Caco-2 cells to spontaneously differentiate into an enterocyte-like phenotype expressing mature tight junctions and brush-border transporters[4].

  • Pre-Assay TEER : Measure the Trans-Epithelial Electrical Resistance (TEER). Proceed only with inserts exhibiting a TEER > 200 Ω·cm². Causality: This validates that the monolayer is intact and restrictive to passive paracellular leakage prior to dosing.

Phase 2: Dosing & Bidirectional Transport
  • Solution Preparation : Prepare a 10 mM stock of DMLL in DMSO. Dilute into HBSS-HEPES to a final working concentration of 50 µM. Ensure the final DMSO concentration is < 0.5% (v/v) to prevent solvent-induced membrane toxicity.

  • Washing : Gently wash the apical and basolateral compartments twice with pre-warmed (37°C) HBSS to remove residual serum proteins that could bind the highly lipophilic DMLL.

  • Initiate Transport :

    • For A→B (Absorptive) Assessment: Add 0.5 mL of the 50 µM DMLL dosing solution to the Apical chamber. Add 1.5 mL of blank HBSS to the Basolateral chamber.

    • For B→A (Secretory) Assessment: Add 1.5 mL of the 50 µM DMLL dosing solution to the Basolateral chamber. Add 0.5 mL of blank HBSS to the Apical chamber.

  • Incubation : Place the plates on an orbital shaker at 50 rpm inside a 37°C incubator. Causality: Agitation minimizes the Unstirred Water Layer (UWL) adjacent to the cell monolayer, which can artificially restrict the permeability of highly lipophilic compounds like DMLL.

Phase 3: Sampling & Post-Assay Integrity
  • Time-Course Sampling : At t=30,60,90, and 120 minutes, withdraw 50 µL from the receiver chamber.

  • Volume Replacement : Immediately replace the withdrawn volume with 50 µL of fresh, pre-warmed HBSS. Causality: This maintains perfect hydrostatic pressure balance across the delicate monolayer and preserves "sink conditions" for accurate kinetic calculations.

  • Post-Assay Validation : Immediately following the 120-minute timepoint, re-measure the TEER and perform a Lucifer Yellow rejection assay (dose 100 µM LY apically for 1 hour and measure basolateral fluorescence).

Phase 4: Quantification

Because DMLL lacks a strong UV chromophore, samples must be quantified using LC-MS/MS . Use an Electrospray Ionization (ESI+) source and monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated parent mass of DMLL ( [M+H]+ m/z 357.5).

Data Processing & Quality Control

Calculate the Apparent Permeability ( Papp​ ) using the steady-state appearance rate:

Papp​=A⋅C0​dQ/dt​

Where:

  • dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)

  • A = Surface area of the Transwell insert (1.12 cm²)

  • C0​ = Initial concentration in the donor chamber (mol/cm³)

Calculate the Efflux Ratio (ER) to determine active transport involvement:

ER=Papp​(A→B)Papp​(B→A)​
Table 1: Assay Quality Control & Self-Validation Metrics
ParameterAcceptance CriterionCausality / Rationale
Pre-Assay TEER > 200 Ω·cm²Ensures tight junctions are fully formed prior to dosing.
Post-Assay TEER < 20% drop from baselineConfirms the surfactant nature of DMLL did not solubilize or rupture the lipid bilayer.
Lucifer Yellow Papp​ < 1×10−6 cm/sValidates paracellular restriction was maintained during the assay.
Mass Balance 80% - 120%Rules out non-specific binding to the plastic apparatus or high intracellular accumulation.
Table 2: Permeability & Efflux Interpretation
Papp​ (A→B) [cm/s]Efflux Ratio (ER)Mechanistic Interpretation
< 1×10−6 < 2.0Low passive permeability; poor oral/dermal absorption.
1−10×10−6 < 2.0Moderate passive permeability.
> 10×10−6 < 2.0High passive permeability; likely rapid transcellular diffusion driven by the lauroyl tail.
Any> 2.0Active efflux occurring (e.g., DMLL is acting as a substrate for P-gp or BCRP transporters).

References

  • Kato, K., Kondo, H., Yokota, K., Esumi, K., & Meguro, K. (1987). The Effect of pH on Emulsion Polymerization of Styrene in the Presence of an Amphoteric Emulsifier. Journal of Dispersion Science and Technology, 8(2), 1391-1405.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129627985, Dimethyl lauroyl lysine. PubChem.[Link]

  • Volpe, D. A. (2011). Drug-permeability databases within the context of Biopharmaceutics Classification System (BCS) and Biopharmaceutics Drug Disposition Classification System (BDDCS). Journal of Pharmaceutical Sciences, 100(5), 1614-1626.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

Method

Application Note: Formulation and Characterization of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine Based Solid Lipid Nanoparticles

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Application: Intracellular Delivery of Nucleic Acids (siRNA/mRNA) via pH-Responsive Solid Lipid Nanoparticles (SLNs) Introduction & Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Application: Intracellular Delivery of Nucleic Acids (siRNA/mRNA) via pH-Responsive Solid Lipid Nanoparticles (SLNs)

Introduction & Scientific Rationale

The transition from permanently charged cationic lipids to ionizable lipids has revolutionized the field of nucleic acid delivery, significantly reducing systemic toxicity while enhancing transfection efficiency. N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (also known as N6-Dodecanoyl-N2,N2-dimethyl-L-lysine) is a highly specialized, amino acid-derived ionizable lipid[1].

This molecule leverages a highly biocompatible lysine backbone[2]. Its structural design features two critical functional domains:

  • The pH-Sensitive Headgroup: The N2,N2-dimethyl (tertiary amine) group at the alpha position acts as a proton sponge. At physiological pH (7.4), it remains largely unprotonated (zwitterionic/neutral), preventing rapid clearance by the reticuloendothelial system (RES) and minimizing cytotoxicity[3].

  • The Hydrophobic Anchor: The N6-(1-oxododecyl) or lauroyl chain provides the necessary lipophilicity to drive self-assembly into solid lipid nanoparticles (SLNs) and facilitates stable integration into the lipid bilayer[4].

Table 1: Physicochemical Properties of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine
ParameterValue / Description
Molecular Formula C20H40N2O3[1]
Molecular Weight 356.54 g/mol [1]
Ionizable Moiety N,N-dimethyl alpha-amine
Hydrophobic Tail Dodecanoyl (C12) chain linked via epsilon-amide
Estimated pKa ~6.0 - 6.5 (Optimal for endosomal protonation)
Primary Application pH-responsive nucleic acid complexation and delivery[5]

Mechanistic Pathway: pH-Triggered Endosomal Escape

The efficacy of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine lies in its dynamic response to the intracellular environment. Upon cellular uptake via endocytosis, the SLN is trapped within an endosome. As the endosome matures, vacuolar ATPases pump protons into the vesicle, dropping the pH from 7.4 to approximately 5.5. This acidification protonates the dimethylamine headgroup of the lysine lipid, shifting its charge to highly positive. The cationic lipid then electrostatically binds with endogenous anionic endosomal lipids, driving a transition from a bilayer to an inverted hexagonal (HII) phase, which physically disrupts the endosomal membrane and releases the therapeutic payload into the cytosol[2].

Figure 1: Mechanism of pH-triggered endosomal escape facilitated by ionizable lysine-based SLNs.

Experimental Protocol: Microfluidic Formulation of SLNs

To ensure reproducible, monodisperse nanoparticles, this protocol utilizes microfluidic mixing. This method provides precise control over the nanoprecipitation process, creating a self-validating system where the flow rate directly dictates the particle size and polydispersity index (PDI).

Materials Required
  • Ionizable Lipid: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Structural Lipid: Cholesterol

  • Stealth Lipid: PEG-DMG (1-(monomethoxypolyethyleneglycol)-2,3-dimyristoylglycerol)

  • Payload: siRNA or mRNA

  • Buffers: 50 mM Citrate Buffer (pH 4.0), 1X PBS (pH 7.4)

  • Solvent: Absolute Ethanol (Molecular Biology Grade)

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase (Lipid Mix)

  • Dissolve the lipids in absolute ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : DOPE : Cholesterol : PEG-DMG).

  • Causality Note: DOPE is selected over DSPC as a helper lipid because its cone-like geometry inherently favors the inverted hexagonal phase, synergizing with the protonated lysine lipid during endosomal escape[3]. Cholesterol fills interstitial spaces between lipid tails, preventing premature payload leakage in systemic circulation.

Step 2: Preparation of the Aqueous Phase (Payload)

  • Dilute the nucleic acid (siRNA/mRNA) in 50 mM Citrate Buffer (pH 4.0).

  • Calculate the concentration to achieve an N/P ratio (Nitrogen from ionizable lipid to Phosphate from nucleic acid) of 6:1 .

  • Causality Note: The acidic pH of 4.0 ensures that the dimethylamine group of the lysine lipid is fully protonated upon mixing, creating a strong electrostatic interaction with the negatively charged nucleic acid backbone, which is the fundamental driver of high encapsulation efficiency (>90%).

Step 3: Microfluidic Mixing

  • Load the organic and aqueous phases into sterile syringes.

  • Inject the solutions into a microfluidic micromixer using a syringe pump system at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

  • Causality Note: Rapid mixing at a 3:1 ratio ensures the local ethanol concentration drops below the lipid solubility threshold in milliseconds. This rapid polarity shift forces the hydrophobic dodecanoyl tails to instantly collapse around the electrostatically neutralized payload core, yielding uniform nanoparticles.

Step 4: Dialysis and Neutralization (Self-Validation Step)

  • Immediately transfer the formulated SLNs into a 10 kDa MWCO dialysis cassette.

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) for 12-16 hours at 4°C.

  • Causality Note: Dialysis serves a dual purpose: it removes the cytotoxic ethanol and raises the pH to 7.4. Raising the pH deprotonates the lysine lipid's surface molecules, neutralizing the SLN. Validation Checkpoint: Measure Zeta Potential before and after dialysis. A successful formulation will shift from > +20 mV (at pH 4.0) to near-neutral (-5 to +5 mV) at pH 7.4.

Figure 2: Step-by-step microfluidic formulation workflow for lysine-based solid lipid nanoparticles.

Data Presentation & Quality Control

Following sterile filtration (0.22 µm PES filter), the SLNs must be characterized using Dynamic Light Scattering (DLS) and a Ribogreen/PicoGreen assay. Table 2 outlines the expected baseline parameters for a successfully formulated batch using N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine[5].

Table 2: Expected Physicochemical Characteristics of Optimized SLNs
Quality Control MetricTarget RangeAnalytical Method
Z-Average Size (nm) 70 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Zeta Potential at pH 4.0 +20 to +35 mVElectrophoretic Light Scattering
Zeta Potential at pH 7.4 -5 to +5 mVElectrophoretic Light Scattering
Encapsulation Efficiency > 90%Modified Ribogreen/PicoGreen Assay
Morphology Spherical / Solid CoreCryo-Electron Microscopy (Cryo-EM)

References

  • Title: N2,N2-DIMETHYL-N6-(1-OXODODECYL)
  • Title: PubChemLite: N2,n2-dimethyl-n6-(1-oxododecyl)
  • Source: Bioconjugate Chemistry (ACS Publications)
  • Source: Pharmaceutics (MDPI)

Sources

Application

Application Notes and Protocols: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine as a Novel Surfactant for Mammalian Cell Culture

An In-Depth Technical Guide Introduction The landscape of biopharmaceutical production is increasingly dominated by high-density mammalian cell cultures that demand robust and optimized environments. A critical challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

The landscape of biopharmaceutical production is increasingly dominated by high-density mammalian cell cultures that demand robust and optimized environments. A critical challenge in these systems is mitigating the cellular damage caused by mechanical stresses from agitation and gas sparging in bioreactors.[1] Furthermore, the development of highly concentrated, chemically defined media is essential for maximizing nutrient delivery and achieving high product titers.[2][3] Surfactants are indispensable tools in addressing these challenges, with non-ionic block copolymers like Pluronic® F-68 being the current industry standard.

This guide introduces N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine , a novel amino acid-derived surfactant, as a potential alternative or supplement in modern cell culture applications. This molecule consists of a hydrophilic lysine headgroup and a C12 lipophilic dodecyl tail, classifying it as an amphiphilic compound.[4][5] Unlike traditional non-ionic surfactants, its lysine backbone offers a unique zwitterionic character at physiological pH, potentially providing a different mode of interaction with cellular membranes and proteins.

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive scientific framework and actionable protocols to evaluate the utility of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in their specific cell culture systems. We will move beyond simple instructions to explain the causality behind experimental choices, empowering users to optimize its application with scientific rigor.

Section 1: Scientific Background and Rationale

The Role of Surfactants in Cell Culture

Surfactants, or surface-active agents, are amphiphilic molecules that preferentially adsorb at interfaces (e.g., liquid-air), lowering the surface tension. In cell culture, their primary functions are:

  • Shear Protection: In agitated bioreactors, cells are susceptible to damage from hydrodynamic forces and bubble rupture. Surfactants accumulate at the liquid-air interface of bubbles, altering the surface tension and drainage properties, which reduces the energy released upon bubble collapse and thus minimizes cell lysis.[1] Some surfactants may also interact directly with the cell membrane, potentially enhancing its integrity and resilience.[6]

  • Preventing Protein Aggregation: Therapeutic proteins secreted into the culture medium can adsorb to hydrophobic interfaces and aggregate, reducing product yield and potentially increasing immunogenicity. Surfactants compete with proteins for these interfaces, effectively shielding them from aggregation-inducing surfaces.[7]

  • Improving Media Formulations: Many essential nutrients, like lipids and certain amino acids, have poor aqueous solubility. Surfactants can form micelles—colloidal-sized clusters—that encapsulate these hydrophobic components, enabling the creation of highly concentrated, stable feed media.[2][3]

Physicochemical Properties of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is a synthetic amino acid derivative, also known as Dimethyl Lauroyl Lysine.[5][8] The "DL" designation indicates it is a racemic mixture of D and L stereoisomers.[9] This is an important distinction from poly-L-lysine, which can be degraded by cellular proteases; the presence of the D-isomer may confer greater stability in long-term cultures.[10][11]

PropertyValueSource
Synonyms Dimethyl Lauroyl Lysine, L-[5][8]
CAS Number 38079-57-1[5]
Molecular Formula C₂₀H₄₀N₂O₃[12][13]
Molecular Weight 356.54 g/mol [12][13]
Structure Lysine headgroup with a C12 alkyl chain on the N6-amino group and two methyl groups on the N2-amino group.[4]
Predicted LogP 3.2[5]
Classification Amphoteric/Zwitterionic Surfactant[5]

A critical, yet currently unpublished, parameter for this surfactant is its Critical Micelle Concentration (CMC) . The CMC is the concentration at which individual surfactant monomers begin to self-assemble into micelles.[14][15] Below the CMC, the surfactant primarily acts at interfaces. Above the CMC, it can solubilize hydrophobic compounds. Determining the CMC is a crucial first step in characterizing its behavior in culture media.

Rationale for Use: The Potential Advantages

The unique structure of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine suggests several potential benefits:

  • Biocompatibility: As a lysine derivative, it may offer enhanced biocompatibility and biodegradability compared to purely synthetic polymers.[16]

  • Novel Membrane Interaction: Its zwitterionic nature at physiological pH could lead to a distinct and potentially less disruptive interaction with the negatively charged cell membrane compared to purely cationic or anionic surfactants, which are often cytotoxic.[17]

  • Stability: The N-acylation and N-methylation provide stability against enzymatic degradation.

Section 2: Core Experimental Protocols

As a novel excipient, a systematic evaluation is required. The following protocols provide a robust framework for this initial assessment.

Foundational Protocol: Determination of Cytotoxicity and Optimal Working Concentration

Causality: Before assessing function, it is imperative to establish the concentration range over which the surfactant is non-toxic. All surfactants have the potential to disrupt cell membranes and induce cytotoxicity at high concentrations.[18][19][20] This protocol uses a dose-response assay to identify the maximum non-cytotoxic concentration (MNCC) and the concentration that inhibits 50% of cell viability (IC50).

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare 100 mM Surfactant Stock in DMSO P2 Sterile-filter Stock Solution (0.22 µm) P1->P2 E2 Prepare Serial Dilutions of Surfactant in Media P2->E2 E1 Seed Cells in 96-well Plate (e.g., CHO, HEK293) E1->E2 E3 Treat Cells with Dilutions (e.g., 0.1 µM to 1 mM) E2->E3 E4 Incubate for 48-72 hours E3->E4 A1 Perform Cell Viability Assay (e.g., MTT, XTT, resazurin) E4->A1 A2 Measure Absorbance/ Fluorescence A1->A2 A3 Plot % Viability vs. [Concentration] (Log Scale) A2->A3 A4 Determine IC50 and Max Non-Cytotoxic Conc. A3->A4

Caption: Workflow for determining the cytotoxic profile of the surfactant.

  • Preparation of Sterile Stock Solution:

    • Accurately weigh N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine powder and dissolve in sterile DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Rationale: DMSO is a common solvent for organic molecules, but its concentration in the final culture medium should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Ensure complete dissolution. Gentle warming (to 37°C) may be required.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with organic solvents.

  • Cell Seeding:

    • Use a cell line relevant to your research (e.g., CHO-K1 for bioproduction, HEK293 for transient expression).

    • Seed cells into a clear, flat-bottom 96-well tissue culture plate at a density that ensures they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well).

    • Incubate for 18-24 hours to allow for cell attachment and recovery.

  • Serial Dilution and Treatment:

    • In a separate dilution plate or tubes, prepare a series of 2x concentrated surfactant solutions by diluting the stock solution in your complete cell culture medium. A 10-point, 2-fold dilution series starting from 2 mM is a good starting point.

    • Include a "no surfactant" control and a "vehicle" control (medium with the highest concentration of DMSO used).

    • Remove the old medium from the seeded cells and add 100 µL of the 2x surfactant dilutions to the corresponding wells (resulting in a 1x final concentration). Perform in triplicate for each condition.

  • Incubation:

    • Incubate the plate for a period relevant to your typical culture duration, usually 48 to 72 hours, under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Viability Assessment:

    • Assess cell viability using a metabolic assay such as MTT, XTT, or resazurin.

    • Rationale: These assays measure the metabolic activity of the cell population, which is a reliable indicator of cell viability. They are high-throughput and provide quantitative data.

    • Follow the manufacturer's protocol for the chosen assay. This typically involves adding the reagent, incubating for 1-4 hours, and then reading the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration relative to the "no surfactant" control cells (set to 100% viability).

    • Plot the % viability versus the log of the surfactant concentration.

    • Use a non-linear regression (sigmoidal dose-response) model in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

    • The Maximum Non-Cytotoxic Concentration (MNCC) can be defined as the highest concentration that results in ≥95% cell viability. This MNCC will be the concentration used in subsequent functional assays.

Application Protocol: Assessing Shear Protection in a High-Agitation Model

Causality: This protocol directly tests the primary function of a protective surfactant: its ability to mitigate cell death caused by mechanical forces. By comparing the test surfactant to a no-surfactant negative control and an industry-standard positive control (Pluronic F-68), we can quantitatively assess its efficacy.

cluster_setup Phase 1: Setup cluster_groups Phase 2: Treatment Groups cluster_stress Phase 3: Stress & Monitoring cluster_analysis Phase 4: Analysis S1 Prepare Suspension Culture in Spinner/Shake Flasks S2 Inoculate Cells at Identical Densities G1 Group 1: Negative Control (No Surfactant) S2->G1 G2 Group 2: Test Surfactant (at MNCC) S2->G2 G3 Group 3: Positive Control (0.1% Pluronic F-68) S2->G3 M1 Incubate all flasks at HIGH Agitation Rate (e.g., 180-220 RPM) G1->M1 G2->M1 G3->M1 M2 Take Daily Samples for 3-5 Days M1->M2 M3 Measure Viable Cell Density (VCD) and % Viability (Trypan Blue) M2->M3 A1 Plot VCD vs. Time M3->A1 A3 Compare Growth Curves and Viability between Groups A1->A3 A2 Plot % Viability vs. Time A2->A3

Caption: Comparative workflow for evaluating shear-protective effects.

  • Culture Setup:

    • Use a suspension-adapted cell line (e.g., CHO-S, Expi293F).

    • Prepare three identical spinner flasks or baffled shake flasks with the appropriate volume of culture medium.

    • Rationale: Spinner/shake flasks provide a controlled environment to introduce and maintain shear stress through agitation.

  • Treatment Groups:

    • Group 1 (Negative Control): Add no surfactant.

    • Group 2 (Test Article): Add N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine to the final MNCC determined in Protocol 2.1.

    • Group 3 (Positive Control): Add Pluronic® F-68 to a final concentration of 0.1% (w/v), a standard concentration for shear protection.

  • Inoculation and Stress Application:

    • Inoculate all flasks with the same starting viable cell density (e.g., 0.5 x 10⁶ cells/mL).

    • Place the flasks in a shaking incubator set to a high agitation speed known to be detrimental to the cells (this may require prior optimization, but 180-220 RPM is a common range for high shear).

  • Monitoring and Sampling:

    • Aseptically collect a sample from each flask every 24 hours for 3-5 days.

    • For each sample, determine the Viable Cell Density (VCD) and percentage of viability using the Trypan Blue exclusion method with an automated cell counter or a hemocytometer.

    • Rationale: Trypan Blue is a vital stain that is excluded by live cells with intact membranes but enters and stains dead cells blue, providing a direct measure of cell membrane integrity under stress.

  • Data Analysis:

    • Plot VCD versus time (days) for all three groups on the same graph.

    • Plot percentage of viability versus time for all three groups.

    • Compare the growth curves and viability trends. A successful outcome for the test surfactant would be a growth curve and viability profile significantly better than the negative control and comparable or superior to the Pluronic F-68 positive control.

Section 3: Data Interpretation and Advanced Applications

Interpreting Your Results

Your initial evaluation will generate key quantitative data. Below are examples of how to structure and interpret this data.

Table 2: Sample Data Summary from Cytotoxicity Assay (Protocol 2.1)

CompoundCell LineIC50 (µM)MNCC (µM)
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysineCHO-K115045
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysineHEK2939520
  • Interpretation: In this hypothetical example, the surfactant shows moderate cytotoxicity, with the HEK293 line being more sensitive. The MNCC for each cell line should be strictly adhered to in all subsequent experiments.

Table 3: Sample Data Summary from Shear Protection Assay (Protocol 2.2)

Treatment GroupPeak VCD (x 10⁶ cells/mL)Viability at Peak VCD (%)
Negative Control (No Surfactant)1.865%
Test Surfactant (at MNCC) 4.5 92%
Positive Control (0.1% Pluronic F-68)4.894%
  • Interpretation: This data suggests the test surfactant is highly effective at protecting cells from shear stress, performing nearly as well as the industry standard, Pluronic F-68.

Logical Framework for Further Studies

Based on the initial results, further investigations can be planned to fully characterize the surfactant's potential.

cluster_path1 Scenario A: Positive Results cluster_path2 Scenario B: Negative Results Start Initial Results from Protocols 2.1 & 2.2 P1 High MNCC (>50µM) & Strong Shear Protection Start->P1 N1 Low MNCC (<10µM) or Poor Shear Protection Start->N1 P2 Bioreactor Scale-Up Study: Evaluate performance in a controlled bench-top bioreactor P1->P2 P3 Impact on Product Quality: Assess protein aggregation, glycosylation, and titer P2->P3 P4 Downstream Processing: Test for interference with chromatography steps P3->P4 N2 Troubleshoot: - Confirm solubility - Test on different cell lines N1->N2 N3 Consider Structural Analogs: - Vary alkyl chain length - Investigate pure L- or D-isomer N2->N3 N4 Abandon as Shear Protectant N3->N4

Caption: Decision-making framework for continued research and development.

Considerations for Drug Development Professionals
  • Impact on Product Quality: The introduction of any new raw material requires a thorough assessment of its impact on the critical quality attributes (CQAs) of the therapeutic protein. It is essential to verify that the surfactant does not alter protein aggregation levels, charge variants, or post-translational modifications like glycosylation.

  • Downstream Processing: Surfactants can sometimes interfere with downstream purification steps, particularly chromatography. It is crucial to evaluate whether the surfactant co-purifies with the product or affects the performance of affinity or ion-exchange columns.

  • Regulatory Path: Introducing a novel excipient into a manufacturing process is a significant regulatory undertaking that requires extensive safety and toxicology data. Early engagement with regulatory bodies is advised.

Section 4: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High cytotoxicity even at low concentrations 1. Incomplete dissolution of the stock solution leading to micro-precipitates. 2. High sensitivity of the specific cell line. 3. Contamination of the surfactant powder.1. Visually inspect the stock solution. Use gentle heat or vortexing. Re-filter the solution. 2. Test on a more robust cell line (e.g., CHO-S). 3. Source the compound from a reputable supplier with a certificate of analysis.
No observable shear-protective effect 1. Concentration used is too far below the effective concentration (but limited by cytotoxicity). 2. The shear stress applied is insufficient to show a difference from the negative control. 3. The mechanism of cell death in the model is not primarily shear-related.1. The surfactant may not be suitable for this application. 2. Increase the agitation rate or use a more sensitive cell line. Ensure the negative control shows a significant drop in viability. 3. Verify that other parameters like pH and dissolved oxygen are stable.
Precipitation observed when adding to media 1. The surfactant has low solubility in the specific basal medium. 2. Interaction with other media components.1. Prepare the final solution by adding the stock to the medium while vortexing. 2. Attempt to dissolve the surfactant in a basal medium without serum or other complex supplements first to identify the interacting component.

References

  • O'Brien, E., and O'Dea, S. (2022). Surfactants: Role in biofilm management and cellular behaviour. Bioengineering, 9(11), 668. [Link]

  • Kaur, H., et al. (2023). Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation. RSC Advances, 13(49), 34699-34711. [Link]

  • LookChem. (n.d.). N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine. Retrieved from LookChem Product Page. [Link]

  • Heerklotz, H., and Seelig, J. (2006). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal, 91(8), 3061-3070. [Link]

  • Sreejith, R., et al. (2021). Interactions of Surfactants with the Bacterial Cell Wall and Inner Membrane: Revealing the Link between Aggregation and Antimicrobial Activity. Langmuir, 37(1), 387-399. [Link]

  • Li, Y., et al. (2023). Analysis of the Effects of Surfactants on Extracellular Polymeric Substances (EPS) of Enterobacter cloacae and Their Mechanisms. International Journal of Molecular Sciences, 24(22), 16223. [Link]

  • Global Substance Registration System (GSRS). (n.d.). N2,N2-DIMETHYL-N6-(1-OXODODECYL)-DL-LYSINE. Retrieved from GSRS Database. [Link]

  • Jordan, M., et al. (2013). Improvement of mammalian cell culture performance through surfactant enabled concentrated feed media. Biotechnology Progress, 29(4), 1033-1042. [Link]

  • Morán, M. C., et al. (2014). Lysine-based surfactants in nanovesicle formulations: the role of cationic charge position and hydrophobicity in in vitro cytotoxicity and intracellular delivery. Nanotoxicology, 8(4), 404-421. [Link]

  • Kontoravdi, C., and Cecchini, D. (2024). Peptonics: A new family of cell-protecting surfactants for the recombinant expression of therapeutic proteins in mammalian cell cultures. Biotechnology Journal, 19(1), e2300261. [Link]

  • Johnson, C. M., et al. (2017). Mammalian cell culture performance through surfactant supplementation of feed media. U.S.
  • PubChemLite. (n.d.). N2,n2-dimethyl-n6-(1-oxododecyl)-l-lysine. Retrieved from PubChemLite Database. [Link]

  • Colomer, A., et al. (2011). Cationic Surfactants Derived from Lysine: Effects of Their Structure and Charge Type on Antimicrobial and Hemolytic Activities. Journal of Medicinal Chemistry, 54(4), 989-1002. [Link]

  • Finetech Industry Limited. (n.d.). N2,N2-Dimethyl-N6-(1-oxododecyl)-L-Lysine. Retrieved from Finetech Industry Product Page. [Link]

  • Roquette. (n.d.). Functional Alternative to Surfactants within Biologic Formulations. Retrieved from Roquette Technical Articles. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). PUBLIC REPORT: L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, sodium salt (1:?). [Link]

  • Pinazo, A., et al. (2017). Amino Acid-Based Surfactants for Biomedical Applications. In Surfactants in Tribune. IntechOpen. [Link]

  • Zenodo. (2022). Measurement of Critical Micelle Concentration (CMC). [Link]

  • Paschalidou, A., & Pissioti, A. (2017). Cytotoxicity and Mutagenicity of N2 Cement - Root Canal Filling Material. Balkan Journal of Dental Medicine, 21(2), 101-107. [Link]

  • Sánchez, L., et al. (2007). The biological properties of lysine-derived surfactants. Amino acids, 32(1), 133-136. [Link]

  • Global Substance Registration System (GSRS). (n.d.). N2,N2-DIMETHYL-N6-(1-OXODODECYL)-L-LYSINE. Retrieved from GSRS Database. [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from Avanti Polar Lipids Resources. [Link]

  • Drugfuture. (n.d.). N2,N2-DIMETHYL-N6-(1-OXODODECYL)-L-LYSINE. Retrieved from FDA Global Substance Registration System. [Link]

  • Osorio, R. M., et al. (1998). Cytotoxicity of endodontic materials. Journal of Endodontics, 24(2), 91-96. [Link]

  • Sadeghi, R., & Jahani, F. (2012). Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine N-oxide (DMTAO) in the presence of 0.1 M urea at 25°C, using the conductivity method. Journal of Molecular Liquids, 172, 11-13. [Link]

  • Wang, Y., et al. (2022). Designing Highly Stable Poly(sarcosine)-Based Telodendrimer Micelles with High Drug Content Exemplified with Fulvestrant. Biomacromolecules, 23(3), 1185-1197. [Link]

  • Yapar, E. A., & Inal, O. (2018). Characterization and Determination of Critical Micelle Concentration of Cisplatin Containing Lipid Based Systems. Scientia Ricerca, 2(7), 1-4. [Link]

  • Cole-Parmer. (2018). Poly-Lysine Substrates for Cell Culture. Retrieved from Cole-Parmer Technical Library. [Link]

  • REPROCELL. (n.d.). Poly-D or L-lysine coating of Alvetex Scaffold. Retrieved from REPROCELL Protocols. [Link]

  • Chen, Y. J., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences, 24(3), 2110. [Link]

  • Life Science Publishing. (1998). Japanese Pharmacology & Therapeutics (JPT) Vol.26 No.8 1998. [Link]

Sources

Method

Advanced Supramolecular Engineering with N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine: Formulation Guidelines for pH-Responsive Drug Delivery

Executive Summary As drug delivery paradigms shift toward stimuli-responsive and targeted systems, the demand for versatile, biocompatible excipients has surged. N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine (CAS: 38079-57-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug delivery paradigms shift toward stimuli-responsive and targeted systems, the demand for versatile, biocompatible excipients has surged. N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine (CAS: 38079-57-1) represents a highly sophisticated amphiphilic building block. By combining a hydrophobic lauroyl (12-carbon) tail with a zwitterionic headgroup (a dimethylated α -amine and a free carboxylic acid), this molecule functions as a potent pH-responsive surfactant and low-molecular-weight gelator (LMWG).

This application note provides a comprehensive, field-proven framework for utilizing this lysine derivative in self-assembling micellar nanocarriers and sustained-release organogels.

Part 1: Molecular Architecture & Physicochemical Profiling

Lysine-based delivery systems are widely recognized for their biocompatibility and stimuli-responsive characteristics 1[1]. The dimethylation of the α -amine creates a tertiary amine that acts as a critical protonation sink, while the acylation of the ϵ -amine with lauric acid drives hydrophobic collapse, similar to other lauroyl-lysine derivatives used in advanced drug delivery 2[2].

To engineer stable formulations, it is critical to understand the molecule's fundamental thermodynamic properties. The molecule exhibits a molecular weight of 356.5 g/mol and an XLogP3 of 3.2 3[3].

Table 1: Physicochemical Profile & Formulation Implications
PropertyValueImplication for Supramolecular Formulation
Molecular Weight 356.5 g/mol Optimal low-molecular-weight size for rapid self-assembly kinetics and high mobility during phase transitions.
LogP (XLogP3) 3.2Strongly amphiphilic; favors partitioning into lipid bilayers and drives the formation of dense micellar cores.
H-Bond Donors 2Enables supramolecular cross-linking, critical for forming the 3D fibrillar networks required in organogels.
H-Bond Acceptors 4Facilitates robust hydration shell formation in aqueous media, preventing premature aggregation.
Rotatable Bonds 17High conformational flexibility allows the lauroyl tail to pack efficiently around structurally diverse hydrophobic APIs.

Data sourced from PubChem CID 53746540 and LookChem databases4[4].

Part 2: Mechanistic Rationale for pH-Responsive Delivery

The clinical value of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine lies in its dynamic response to physiological pH gradients. At a physiological pH of 7.4, the molecule behaves as a stable zwitterion, maintaining a tight micellar structure that safely encapsulates hydrophobic payloads.

However, upon endocytosis into target cells, the nanocarrier encounters the acidic environment of the endolysosomal pathway (pH 5.0–6.5). In these acidic microenvironments, protonation of the tertiary amine shifts the hydrophilic-lipophilic balance (HLB), inducing structural transitions and electrostatic repulsion that trigger rapid payload release 5[5].

G A Amphiphilic Monomers B Self-Assembly (Neutral pH) A->B Hydrophobic Collapse C Drug-Loaded Micelle B->C Encapsulation D Acidic Environment (Endosome/Tumor) C->D Cellular Uptake E Protonation & Destabilization D->E pH Drop F Payload Release E->F Structural Transition

Figure 1: Mechanistic pathway of pH-responsive micellar assembly and targeted payload release.

Part 3: Supramolecular Engineering Protocols

Protocol A: Thin-Film Hydration for pH-Responsive Micellar Nanocarriers

This protocol is optimized for encapsulating poorly water-soluble Active Pharmaceutical Ingredients (APIs) into nanomicelles.

Step-by-Step Methodology:

  • Co-dissolution: Dissolve 10 mg of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine and 2 mg of the hydrophobic API in 5 mL of a volatile organic solvent mixture (e.g., Chloroform:Methanol, 2:1 v/v) in a round-bottom flask.

    • Causality & Rationale: Molecular-level mixing in a common solvent prevents macroscopic phase separation and ensures the API is intimately associated with the lauroyl chains prior to self-assembly.

  • Rotary Evaporation: Evaporate the solvent under reduced pressure at 40°C until a thin, uniform film forms on the flask wall.

    • Causality & Rationale: Creating a thin film maximizes the surface area for the subsequent hydration step, significantly lowering the thermodynamic barrier for micelle formation.

  • Vacuum Desiccation: Place the flask in a vacuum desiccator overnight to remove trace residual solvents.

    • Self-Validation Checkpoint: The resulting film must appear completely dry and optically uniform. Any localized opacity or crystallization indicates premature API precipitation, requiring a re-evaluation of the lipid-to-drug ratio.

  • Aqueous Hydration: Hydrate the film with 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at 50°C, agitating via vortex for 5 minutes.

    • Causality & Rationale: Hydrating above the lipid's phase transition temperature ensures the lauroyl chains remain highly fluid, facilitating spontaneous curvature into spherical micelles.

  • Ultrasonication: Subject the dispersion to probe sonication (100W, 30% amplitude) for 3 minutes in an ice bath.

    • Causality & Rationale: Sonication provides the acoustic cavitation energy necessary to break down multilamellar aggregates into uniform, unilamellar micelles while the ice bath prevents thermal degradation of the API.

  • Purification: Pass the formulation through a 0.22 µm PES syringe filter to remove unencapsulated API and sterilize the batch.

G Step1 1. Co-dissolution (Lipid + API in Solvent) Step2 2. Rotary Evaporation (Thin-Film Formation) Step1->Step2 Step3 3. Vacuum Desiccation (Solvent Removal) Step2->Step3 Step4 4. Aqueous Hydration (Buffer Addition) Step3->Step4 Step5 5. Ultrasonication (Size Reduction) Step4->Step5 Step6 6. Dialysis / Filtration (Purification) Step5->Step6

Figure 2: Step-by-step thin-film hydration workflow for formulating drug-loaded micelles.

Protocol B: Fabrication of Sustained-Release Organogels

Lysine derivatives are potent low-molecular-weight gelators (LMWGs) capable of forming sustained-release depots 6[6].

Step-by-Step Methodology:

  • Dispersion: Suspend 5% (w/v) of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine and the desired API in a biocompatible oil phase (e.g., isopropyl myristate or liquid paraffin) inside a sealed glass vial.

  • Thermal Activation: Heat the suspension in a water bath to 80°C with continuous magnetic stirring until the mixture becomes an optically clear, isotropic solution.

    • Causality & Rationale: Thermal energy disrupts intermolecular hydrogen bonds, dissolving the gelator into free monomers and ensuring homogenous distribution of the API.

  • Controlled Cooling: Remove the vial from the heat source and allow it to cool to room temperature at a controlled rate (e.g., resting on a wooden benchtop).

    • Causality & Rationale: Slow cooling allows thermodynamically favored 1D self-assembly. The amide groups form intermolecular hydrogen bonds while the lauroyl chains undergo van der Waals packing, creating a 3D fibrillar network that physically entraps the solvent and API.

    • Self-Validation Checkpoint (Vial Inversion Test): Invert the glass vial by 180 degrees. If the gel does not flow under its own weight, the yield stress of the supramolecular network has successfully exceeded gravitational forces, validating gelation.

Part 4: Analytical Validation Framework

To ensure batch-to-batch reproducibility and clinical viability, the following self-validating analytical checks must be performed:

  • Dynamic Light Scattering (DLS) & Zeta Potential:

    • Target: For micellar formulations (Protocol A), the Polydispersity Index (PDI) must be < 0.2, confirming a monodisperse population. The Zeta Potential should shift from slightly negative/neutral at pH 7.4 to highly positive at pH 5.0, validating the protonation of the dimethylated α -amine.

  • Encapsulation Efficiency (EE%):

    • Method: Disrupt a known volume of the micellar dispersion using 1% Triton X-100. Quantify the released API via High-Performance Liquid Chromatography (HPLC). An EE% of >85% indicates optimal lipid-to-drug ratio.

  • In Vitro Release Kinetics:

    • Method: Utilize a dialysis bag (MWCO 3.5 kDa) suspended in release media at varying pH levels (pH 7.4 vs. pH 5.0). A statistically significant acceleration of API release at pH 5.0 confirms the stimuli-responsive structural transition of the nanocarrier.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

Welcome to the Technical Support Center for the synthesis of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (also known as N- α ,N- α -dimethyl-N- ϵ -lauroyllysine). This guide is engineered for research scientists and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (also known as N- α ,N- α -dimethyl-N- ϵ -lauroyllysine). This guide is engineered for research scientists and drug development professionals facing yield bottlenecks, regioselectivity failures, or purification challenges.

The synthesis of this amphiphilic molecule requires strict control over two distinct chemical phases: the regioselective acylation of the ϵ -amino group (N6) and the exhaustive reductive amination of the α -amino group (N2).

Synthesis Architecture & Mechanistic Pathways

To successfully synthesize this target without cross-reactivity, the α -amino and α -carboxyl groups must be transiently protected. This is achieved via a thermodynamically stable Copper(II) chelate complex, leaving the ϵ -amino group exposed for acylation[1]. Following decomplexation, the free α -amino group undergoes an Eschweiler-Clarke methylation to yield the final tertiary amine[2].

Workflow A DL-Lysine B Lysine-Cu(II) Complex (α-NH2 Protected) A->B CuSO4, NaOH pH 9.0-9.5 C N6-Lauroyl-Lysine-Cu(II) B->C Lauroyl Chloride pH 9.0-9.5 D N6-(1-oxododecyl)- DL-lysine C->D EDTA or Na2S Decomplexation E N2,N2-Dimethyl-N6- (1-oxododecyl)-DL-lysine D->E CH2O, HCOOH 90-100°C

Figure 1: Two-step synthetic workflow for N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine.

Mechanism A Primary α-Amine (N6-Acyl-Lysine) B Iminium Ion Intermediate A->B + CH2O - H2O C Secondary Amine (Monomethylated) B->C + HCOOH - CO2 D Tertiary Amine (Dimethylated) C->D + CH2O, HCOOH - H2O, CO2

Figure 2: Eschweiler-Clarke reductive amination mechanism at the alpha-amino position.

Self-Validating Experimental Methodologies (SOPs)

Do not treat these protocols as mere recipes; understanding the causality behind each step is critical for troubleshooting deviations. Every phase includes built-in validation checkpoints to ensure the system is reacting as intended.

Phase 1: Regioselective N6-Acylation via Copper Complexation
  • Causality: Direct acylation of DL-lysine lacks regioselectivity. By introducing copper(II) sulfate, the α -amino and α -carboxyl groups form a highly stable, square-planar chelate complex. This transient protection leaves the ϵ -amino (N6) group exclusively available for nucleophilic attack on lauroyl chloride[1].

  • Step 1: Dissolve DL-lysine hydrochloride in distilled water. Adjust the pH to 9.0–9.5 using 10% NaOH.

  • Step 2: Slowly add 0.55 molar equivalents of CuSO 4​⋅5H2​O .

    • Validation Checkpoint: The solution must transition to a brilliant, deep blue color, confirming the formation of the Lysine-Cu(II) complex. If the solution remains pale, verify the pH; the complex dissociates below pH 8.0.

  • Step 3: Dropwise, add 1.1 equivalents of lauroyl chloride (1-oxododecyl chloride) while strictly maintaining the pH at 9.0–9.5 via a pH stat and NaOH addition.

  • Step 4 (Decomplexation): Add an excess of EDTA (Ethylenediaminetetraacetic acid) to the mixture to strip the copper[3].

    • Validation Checkpoint: The deep blue color will completely dissipate into a lighter, clear phase as the water-soluble [Cu(EDTA)] 2− complex forms, leaving a white precipitate of N6-(1-oxododecyl)-DL-lysine.

Phase 2: α -Amino Dimethylation via Eschweiler-Clarke Reaction
  • Causality: Utilizing alkyl halides (e.g., methyl iodide) inevitably leads to over-alkylation and the formation of quaternary ammonium salts. The Eschweiler-Clarke reaction restricts methylation to the tertiary amine stage because the intermediate iminium ion cannot form once the nitrogen lacks a proton[4].

  • Step 1: Suspend the purified N6-(1-oxododecyl)-DL-lysine in a 5-fold molar excess of 37% aqueous formaldehyde (CH 2​ O) and a 10-fold molar excess of 98% formic acid (HCOOH).

  • Step 2: Reflux the mixture at 90–100 °C for 12–16 hours.

    • Validation Checkpoint: Observe the reaction for the evolution of CO 2​ gas (bubbling). This gas release is the thermodynamic driving force of the hydride transfer[5]. The cessation of bubbling indicates that the reductive amination has reached completion.

  • Step 3: Cool the reaction and adjust the pH to the isoelectric point (~pH 5.5-6.0) to precipitate the final product.

Troubleshooting Guides & FAQs

Q: Why is my N6-acylation yield low, with significant α -acylation detected? A: This is a regioselectivity failure directly linked to pH management during the Schotten-Baumann reaction. The copper(II) complex is only thermodynamically stable at an alkaline pH. If the addition of lauroyl chloride generates HCl that drops the local pH below 8.5, the copper complex dissociates, exposing the α -amino group to the acylating agent[1].

  • Solution: Implement an automated pH stat to continuously dose NaOH, maintaining a strict pH of 9.0–9.5 throughout the acyl chloride addition.

Q: The Eschweiler-Clarke methylation is stalling at the secondary amine (N2-monomethyl) stage. How do I force complete dimethylation? A: Stalling at the secondary amine indicates a failure in the second hydride transfer step. The formation of the second iminium ion is sterically more hindered than the first.

  • Solution: Ensure you are operating at a true reflux (90–100 °C) to overcome this activation energy barrier[2]. Additionally, because formaldehyde is highly volatile, use a sealed system or a highly efficient reflux condenser, and increase the reagent equivalents to 5 eq CH 2​ O and 10 eq HCOOH.

Q: How do I resolve intractable emulsions during the final purification? A: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine possesses a lipophilic lauroyl tail and a zwitterionic head group, making it a highly effective amphoteric surfactant[6]. Traditional liquid-liquid extractions will inevitably form stable micelles and emulsions.

  • Solution: Abandon biphasic aqueous/organic extractions. Instead, isolate the product via isoelectric precipitation. Adjust the aqueous solution to the molecule's isoelectric point (typically pH 5.5–6.5) where its net charge is zero, minimizing solubility and forcing it to crystallize out of solution.

Q: What is the most efficient method to remove copper ions post-acylation without degrading the product? A: Simple pH adjustments are insufficient because the binding affinity of the lysine-copper chelate is exceptionally high.

  • Solution: Introduce a competitive chelator with a higher formation constant, such as EDTA, which strips the Cu(II) into a water-soluble [Cu(EDTA)] 2− complex[3]. Alternatively, for larger scales, bubbling H 2​ S gas or adding Na 2​ S precipitates the copper as highly insoluble CuS ( Ksp​≈10−36 ), which can be cleanly removed via Celite filtration.

Quantitative Yield Optimization Data

Use the following data matrix to benchmark your reaction parameters against optimized industry standards.

Reaction ParameterSub-optimal ConditionOptimized TargetMechanistic Consequence of OptimizationYield Impact
Cu(II) Complexation pH < 8.59.0 – 9.5 Prevents premature dissociation of the Cu(II) chelate, ensuring the α -amine remains protected during acylation.Increases selective N6-acylation yield from ~45% to >85% .
Lauroyl Chloride Ratio > 1.5 eq1.05 – 1.1 eq Minimizes the formation of lauric acid byproducts and prevents forced over-acylation at sterically hindered sites.Improves final purity from 70% to >95% .
Eschweiler-Clarke Temp. < 70 °C90 – 100 °C Provides sufficient thermal energy to overcome the activation barrier for hydride transfer from the formate ion[2].Converts stalled secondary amines to tertiary amines, boosting yield by +30% .
CH 2​ O / HCOOH Ratio 2 eq / 2 eq5 eq / 10 eq Excess reagents drive the equilibrium forward and compensate for the volatility of formaldehyde at reflux temperatures[5].Increases N2,N2-dimethylation completion from 60% to >98% .

Sources

Optimization

Technical Support Center: Troubleshooting N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine Precipitation

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals encountering precipitation or aggregation issues with N2,N2-Dimethyl-N6-(1-oxod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals encountering precipitation or aggregation issues with N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in aqueous buffers. As a highly amphiphilic lipidated amino acid, this compound presents unique physicochemical challenges that require precise formulation strategies.

Mechanistic Root Cause Analysis

To troubleshoot effectively, we must first establish the causality behind the precipitation. N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is characterized by a polar zwitterionic headgroup and a massive hydrophobic tail. Precipitation in aqueous media is typically driven by three converging factors:

  • The Hydrophobic Effect: The 1-oxododecyl (C12 lauroyl) chain at the N6 (epsilon) position is highly aliphatic. In aqueous environments, these tails spontaneously aggregate to minimize thermodynamically unfavorable contact with water, driving micellization or amorphous precipitation[1].

  • Isoelectric Point (pI) Proximity: The N2,N2-dimethylation of the alpha-amine yields a tertiary amine with a pKa of ~9.0–9.5, while the alpha-carboxyl group has a pKa of ~2.2. At physiological pH (7.4), the molecule exists predominantly as a zwitterion with a net charge approaching zero[2][3]. Without electrostatic repulsion, the hydrophobic interactions of the C12 tails dominate, leading to rapid aggregation.

  • Salting-Out Effect: High ionic strength buffers (e.g., 1X PBS) can strip the hydration shell from the polar headgroup, further reducing solubility and forcing the compound out of solution[4][5].

Diagnostic & Solubilization Workflow

Below is the logical progression for rescuing precipitated lipidated amino acids.

TroubleshootingFlow Start Precipitation Observed in Aqueous Buffer CheckpH Step 1: pH Optimization Shift pH away from pI (~5.5-7.5) Start->CheckpH Eval1 Is solution optically clear? CheckpH->Eval1 AddDMSO Step 2: Co-Solvent Addition Dissolve in 100% DMSO first, then dilute into buffer Eval1->AddDMSO No Success Proceed with Downstream Assay (Validate final conc.) Eval1->Success Yes Eval2 Is solution optically clear? AddDMSO->Eval2 AddCD Step 3: Host-Guest Encapsulation Add 10% HP-β-Cyclodextrin or non-ionic surfactant Eval2->AddCD No Eval2->Success Yes Eval3 Is solution optically clear? AddCD->Eval3 Eval3->Success Yes Failure Redesign Assay Matrix or Compound Formulation Eval3->Failure No

Decision matrix for solubilizing lipidated amino acid derivatives in aqueous media.

Step-by-Step Experimental Protocols

Every protocol utilized in formulation must be a self-validating system to ensure that the compound is truly dissolved, rather than suspended as micro-aggregates.

Protocol A: The Co-Solvent Dilution Method (DMSO)

Causality: Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent that disrupts the highly structured hydrogen-bonding network of water and directly solvates the hydrophobic C12 tail, preventing initial aggregation[6].

  • Initial Solubilization: Weigh the lyophilized N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine powder. Dissolve it completely in 100% anhydrous DMSO to create a highly concentrated stock solution (e.g., 20–50 mM). Vortex and sonicate for 2 minutes until optically clear[2].

  • Aqueous Dilution: Slowly add the DMSO stock dropwise to your target aqueous buffer under continuous, vigorous vortexing.

  • Self-Validation Step: Centrifuge the final mixture at 15,000 × g for 10 minutes at room temperature. Carefully sample the supernatant and measure the concentration via LC-MS or UV-Vis (if a chromophore is attached). If the measured concentration matches your theoretical yield and no pellet is visible, true solubility has been achieved[7]. Note: Keep final DMSO concentration ≤0.5% (v/v) if the solution is intended for live-cell assays to prevent cytotoxicity and membrane permeabilization[3][6].

Protocol B: Host-Guest Complexation (Cyclodextrins)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the C12 aliphatic tail, shielding it from water, while its hydrophilic exterior maintains the complex's aqueous solubility[8].

  • Carrier Preparation: Prepare a 10% to 20% (w/v) HP-β-CD solution in your target buffer (e.g., 50 mM Tris, pH 8.0).

  • Complexation: Add the lipidated lysine powder directly to the cyclodextrin solution.

  • Equilibration: Incubate the suspension at 37°C with orbital shaking (approx. 200 rpm) for 2 to 4 hours. Thermodynamic equilibration of the host-guest complex takes time; do not rush this step.

  • Self-Validation Step: Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter. Quantify the filtrate concentration to confirm successful encapsulation and solubilization.

Quantitative Data: Buffer & Additive Compatibility

Use the following table to select the appropriate solubilization strategy based on your downstream application constraints.

Strategy / AdditiveSolubilization MechanismRecommended Max ConcentrationCell Assay Compatibility
DMSO (Co-solvent) Solvates hydrophobic C12 tail20-50 mM (Stock), <0.5% (Final)High (if kept <0.5% final v/v)
HP-β-Cyclodextrin Encapsulates C12 tail in cavity10–20% (w/v)Moderate to High
pH Adjustment Induces net charge repulsionpH < 4.0 or pH > 9.0Low (highly dependent on cell line)
Tween-20 / Triton X-100 Forms mixed micelles0.1% – 1.0% (v/v)Low (membrane disruptive)

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when I transfer it from pure water to 1X PBS? A: This is a classic "salting out" phenomenon combined with a pH shift. The addition of salts (NaCl, KCl) in PBS increases the ionic strength, which strips water molecules away from the amino acid's polar headgroup to hydrate the inorganic ions[4][5]. Furthermore, PBS buffers the solution to pH 7.4, pushing the compound closer to its zwitterionic state where it lacks the electrostatic repulsion necessary to prevent the C12 tails from aggregating[2][3].

Q: Can I use heating to dissolve the precipitate? A: Yes, but with caveats. Heating the solution above the Krafft temperature of the amphiphile will increase kinetic energy and temporarily dissolve the aggregates into micelles[7]. However, this is often a reversible thermodynamic state. Upon cooling back to room temperature or 4°C, the compound will likely re-precipitate unless a stabilizing co-solvent or carrier (like cyclodextrin) is present.

Q: Is it better to adjust the pH up or down to improve solubility? A: It depends on your assay's tolerance. Adjusting the pH > 9.5 (which deprotonates the tertiary alpha-amine) or < 4.0 (which protonates the alpha-carboxylate) will impart a net negative or positive charge to the molecule, respectively[2][3]. This net charge vastly increases aqueous solubility via electrostatic repulsion. If your downstream application (e.g., an in vitro biochemical assay) can tolerate a high or low pH, this is the cleanest method as it avoids organic solvents entirely.

Q: I used DMSO, but my solution still turned cloudy upon dilution into the buffer. What went wrong? A: You likely exceeded the aqueous solubility limit of the compound, or the dilution was performed too rapidly. When the DMSO stock hits the aqueous buffer, the local concentration of water spikes, causing instantaneous precipitation before the DMSO can evenly disperse. To prevent this, ensure your DMSO stock is highly concentrated so you are adding a very small volume, and add it dropwise into a rapidly vortexing buffer[6].

References

  • Synthesis and characterization of a lipidic alpha amino acid: solubility and interaction with serum albumin and lipid bilayers PubMed / National Institutes of Health (NIH)[Link]

  • Peptide Solubilization Guidelines JPT Peptide Technologies [Link]

  • Peptide solubility guidelines Hebrew University of Jerusalem[Link]

  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies Cyclodextrin News[Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use LifeTein[Link]

  • Peptide Handling (Solubility & Storage) Guideline Biomatik [Link]

  • The Solubility of Amino Acids in Various Solvent Systems University of Rhode Island Open Access Dissertations [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins Frontiers in Molecular Biosciences[Link]

  • Process for concentration of an aqueous solution of amino acid (US4837371A)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals identify, mitigate, and prevent the t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals identify, mitigate, and prevent the thermal degradation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (also known as Nα,Nα -dimethyl- -lauroyllysine).

This compound features a unique bifunctional structure: a lipophilic lauroyl tail attached via an amide bond to the ϵ -amine, and a hydrophilic, tertiary N,N -dimethylated α -amine. While this architecture provides exceptional interfacial properties for lipid nanoparticles (LNPs) and advanced emulsions, it introduces specific thermal vulnerabilities. This guide provides actionable, mechanistically grounded troubleshooting steps for scientists dealing with storage-induced degradation.

Part 1: Core FAQs & Troubleshooting Guides

Q1: What are the primary chemical degradation pathways for this compound under thermal stress? A: The degradation of this molecule is driven by two distinct mechanisms, each localized to a different functional group:

  • Tertiary Amine Oxidation (N2 position): The electron-donating methyl groups on the α -amine increase the electron density on the nitrogen, making it highly susceptible to oxidation by reactive oxygen species (ROS) or trace metals at elevated temperatures. This forms an unstable N-oxide intermediate[1]. Under continued thermal stress, the N-oxide undergoes acid/base-catalyzed hydrolysis or rearrangement (e.g., Cope elimination or Polonovski-type reactions) to form secondary amines and highly reactive electrophilic aldehydes[2][3].

  • Amide Bond Hydrolysis (N6 position): While the lauroyl amide bond is generally stable, thermal fluctuations can cause condensation of ambient moisture within the storage container. This localized water, combined with heat, catalyzes the hydrolysis of the amide bond, yielding free lauric acid and N2,N2-dimethyl-DL-lysine.

Q2: Why is the formation of N-oxides and aldehydes critical in mRNA-LNP formulations? A: If you are utilizing this compound as an ionizable lipid analog in nucleic acid delivery, N-oxide-derived aldehydes are catastrophic to your payload. Electrophilic fatty aldehydes react directly with the nucleobases of mRNA through nucleophilic-electrophilic interactions, forming stable covalent lipid-mRNA adducts. This modification renders the mRNA untranslatable, leading to a complete loss of in vivo protein expression[3][4].

Q3: How can I distinguish between physical caking and chemical degradation in my stored batches? A: Physical caking occurs when the storage temperature approaches the lipid's phase transition temperature, causing partial melting and re-solidification without altering the molecular weight. Chemical degradation alters the chromatographic profile. Self-Validating Troubleshooting Step: Dissolve a caked sample in isopropanol and run it via LC-MS. If the primary peak retains an m/z of 357.55 [M+H]+ with no secondary peaks at m/z 373.55 ( +16 Da, indicating N-oxide) or m/z 201.3 (lauric acid), the issue is purely physical. If new peaks appear, chemical degradation has occurred.

Q4: What are the optimal storage conditions to prevent these issues? A: To arrest both oxidative and hydrolytic degradation, the compound must be stored at -20°C under a strict Argon or Nitrogen headspace . The inert atmosphere displaces oxygen (preventing N-oxide formation), while sub-zero temperatures kinetically halt amide hydrolysis. Furthermore, the inclusion of desiccant packs within secondary packaging is mandatory to prevent moisture ingress during freeze-thaw cycles.

Part 2: Mechanistic Visualizations

To conceptualize the causality behind these degradation events and the necessary Quality Control (QC) steps, refer to the logical workflows below.

DegradationPathways Compound N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (Intact Molecule) ThermalStress Thermal Stress (Elevated Temp) Compound->ThermalStress Oxidation Tertiary Amine Oxidation ThermalStress->Oxidation + O2 Hydrolysis Amide Bond Hydrolysis ThermalStress->Hydrolysis + H2O Moisture Moisture / H2O Moisture->Hydrolysis Oxygen Oxygen / ROS Oxygen->Oxidation NOxide N-Oxide Intermediate Oxidation->NOxide LauricAcid Lauric Acid (Free Fatty Acid) Hydrolysis->LauricAcid DimethylLysine N2,N2-Dimethyl-DL-lysine Hydrolysis->DimethylLysine Aldehydes Reactive Aldehydes & Secondary Amines NOxide->Aldehydes Hydrolysis / Cleavage

Caption: Chemical degradation pathways of the compound under thermal stress.

QCWorkflow Sampling 1. Sample Extraction (Isopropanol/Methanol) Chromatography 2. RP-IP HPLC (Poroshell CS-C18) Sampling->Chromatography Detection 3. CAD & MS/MS Detection Chromatography->Detection Analysis 4. Data Analysis (Peak Integration) Detection->Analysis Decision 5. Batch Disposition Analysis->Decision

Caption: Step-by-step Quality Control (QC) analytical workflow for batch release.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation & Stability-Indicating Assay (SIA)

To trust your storage protocols, you must first build a self-validating system that proves your analytical method can actually detect degradation. This protocol forces degradation to validate your LC-MS/MS detection limits.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in LC-MS grade Methanol.

  • Thermal-Oxidative Stress (Self-Validating Control):

    • Test Arm: Aliquot 1 mL into a glass vial, add of 3% H2​O2​ , and incubate at 40∘C for 24 hours.

    • Orthogonal Control Arm: Aliquot 1 mL into a glass vial, purge the headspace with Argon for 60 seconds, seal tightly, and incubate at 40∘C for 24 hours (No H2​O2​ ).

  • Thermal-Hydrolytic Stress: Aliquot 1 mL into a vial, add of 0.1M HCl (to simulate moisture-driven acidic microenvironments), and incubate at 60∘C for 24 hours.

  • Quenching: Quench the oxidative sample with a reducing agent (e.g., sodium thiosulfate) and neutralize the hydrolytic sample with 0.1M NaOH .

  • RP-IP HPLC-CAD/MS Analysis: Inject onto a Poroshell 120 CS-C18 column ( )[5]. Use a mobile phase gradient of Water/Acetonitrile with 0.1% Formic Acid. Standard UV detection is insufficient due to the lack of strong chromophores; Charged Aerosol Detection (CAD) coupled with MS/MS is required for accurate quantification[3].

  • Data Interpretation: If the Argon-purged control shows no N-oxide peak (+16 Da) but the Test Arm does, your method successfully isolates oxidative thermal degradation from baseline thermal instability.

Protocol 2: Aliquoting and Inert Storage Workflow

Repeated freeze-thaw cycles introduce condensation and ambient oxygen. Implement this workflow upon receiving a new batch.

Step-by-Step Methodology:

  • Equilibration: Allow the bulk container to reach room temperature in a desiccator before opening to prevent immediate atmospheric moisture condensation on the cold powder.

  • Glove Box Aliquoting: Transfer the bulk powder into a Nitrogen-purged glove box (Relative Humidity <5% , Oxygen <10 ppm ).

  • Distribution: Weigh the compound into single-use amber glass vials (amber glass mitigates any secondary photo-oxidation).

  • Argon Purging: Gently blow Argon gas over the powder in each vial for 10 seconds. Argon is heavier than air and will form a protective blanket over the solid.

  • Sealing & Storage: Cap tightly with PTFE-lined septa, place the vials in a secondary Mylar bag with a silica gel desiccant pack, vacuum seal, and store at −20∘C .

Part 4: Data Presentation & Quantitative Signatures

To assist in your QC data analysis, summarize your LC-MS/MS findings against the established degradation signatures below.

Table 1: Analytical Signatures of Thermal Degradation Products

Target AnalyteDegradation MechanismExpected m/z [M+H]+ Shift from ParentChromatographic Shift
Intact Compound N/A (Baseline) 357.55 0 DaBaseline Rt​
N-Oxide Intermediate Thermal Oxidation 373.55 +16 DaEarlier Rt​ (More hydrophilic)
Lauric Acid Thermal Hydrolysis 201.32 Cleavage ProductLater Rt​ (Highly lipophilic)
N2,N2-Dimethyl-DL-lysine Thermal Hydrolysis 175.23 Cleavage ProductVery Early Rt​ (Highly hydrophilic)

Table 2: Accelerated Stability Matrix (Impact of Storage Conditions)

Storage ConditionAtmosphereDurationPrimary Impurity DetectedRemaining Intact API (%)
−20∘C Argon / Desiccated12 MonthsNone >99.5%
4∘C Ambient Air3 MonthsN-Oxide 96.2%
25∘C Ambient Air1 MonthN-Oxide & Lauric Acid 88.4%
40∘C High Humidity (75% RH)14 DaysLauric Acid (Hydrolysis) <70.0%

Part 5: References

  • Packer, M., Gyawali, D., Yerabolu, R., Schariter, J., & White, P. (2021). "A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems." Nature Communications, 12(1), 6777.

  • Han, X., et al. (2024). "Development of Thermally Stable mRNA-LNP Delivery Systems: Current Progress and Future Prospects." Molecular Pharmaceutics, ACS Publications.

  • Element Lab Solutions. (2023). "Lipid Nanoparticles Analysis: Degradation products of ionisable lipids."

  • Malla, R., et al. (2022). "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry / PMC.

Sources

Optimization

Resolving solubility issues with N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in DMSO and methanol

Technical Support Center: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine A Guide to Resolving Solubility Challenges in DMSO and Methanol Welcome to the technical support center for N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

A Guide to Resolving Solubility Challenges in DMSO and Methanol

Welcome to the technical support center for N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this amphipathic molecule. We will explore the underlying reasons for these issues and provide practical, step-by-step solutions to ensure the successful preparation of your experimental solutions.

Understanding the Molecule: The Root of the Challenge

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is a synthetic amino acid derivative with a distinct amphipathic structure.[1] It possesses a polar, hydrophilic head (the DL-lysine backbone) and a long, nonpolar, lipophilic tail (the 12-carbon dodecyl chain).[1][2] This dual nature is the primary reason for its complex solubility behavior. Molecules of this type can self-assemble into micelles or other aggregates in solution, particularly at the interface between organic solvents and aqueous media, making them challenging to work with.[3][4]

Component Property Impact on Solubility
DL-Lysine Backbone Polar, HydrophilicInteracts well with polar solvents like water and DMSO.
N2,N2-Dimethyl Group NonpolarSlightly increases lipophilicity.
N6-(1-oxododecyl) Tail Nonpolar, LipophilicDominates the molecule's character, driving poor solubility in polar solvents and a tendency to aggregate.[5]

This guide will walk you through troubleshooting common issues in two frequently used organic solvents: DMSO and methanol.

Frequently Asked Questions (FAQs)

Q1: My N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine won't dissolve in pure DMSO or methanol at my desired concentration. What's happening?

A1: This is the most common issue and stems from the molecule's high lipophilicity, conferred by the 12-carbon tail. While DMSO is a powerful polar aprotic solvent capable of dissolving many compounds, the long alkyl chain resists solvation.[6] Methanol, being more polar and protic, is even less effective at solvating the nonpolar tail.[7] At higher concentrations, the molecules are more likely to interact with each other (aggregate) than with the solvent, leading to visible particulates, cloudiness, or an oily film.

Q2: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling or when I diluted it into my aqueous buffer. Why?

A2: Heating increases the kinetic energy of the system, temporarily forcing the compound into solution to create what is known as a supersaturated solution. However, this state is often thermodynamically unstable.[8] Upon cooling, the energy decreases, and the compound precipitates back out. The problem is magnified when diluting a DMSO stock into an aqueous buffer. The sudden introduction of water, a highly polar environment, causes the lipophilic tails to rapidly aggregate, leading to immediate precipitation—a phenomenon known as "hydrophobic collapse."[9][10]

Q3: What is the maximum recommended concentration for a stock solution in DMSO?

A3: While the absolute maximum solubility can vary by batch, a general best practice is to start by preparing a high-concentration stock solution in 100% pure, anhydrous DMSO . For similar fatty acids, concentrations of 10-20 mg/mL in pure DMSO are often achievable.[11] It is crucial to start here and then perform serial dilutions to determine the kinetic solubility limit in your specific experimental medium. Always create the stock in pure organic solvent before any dilution into aqueous solutions.[5][8]

Q4: Can I use sonication to help dissolve the compound?

A4: Yes, sonication is a highly recommended technique. A bath sonicator can provide the energy needed to break up aggregates and facilitate the interaction between the solvent and the compound without the potential for thermal degradation that comes with excessive heating.[5] This is often more effective and safer for the compound than aggressive heating.

Troubleshooting Workflow & Protocols

When encountering solubility issues, a systematic approach is key. The following workflow provides a logical path from initial problem to solution.

G cluster_0 Start: Solubility Issue cluster_1 Initial Steps cluster_2 Dissolution Techniques cluster_3 Outcome Assessment cluster_4 Advanced Solutions cluster_5 Success start Compound fails to dissolve in DMSO/Methanol check_purity Verify Compound Purity & Dryness start->check_purity use_anhydrous Use Anhydrous, High-Purity Solvent check_purity->use_anhydrous vortex Vortex Vigorously use_anhydrous->vortex sonicate Bath Sonicate (5-15 min) vortex->sonicate warm Warm Gently (37-40°C) sonicate->warm assess Is solution clear? warm->assess lower_conc Lower Stock Concentration assess->lower_conc No success Proceed to Dilution Protocol assess->success Yes cosolvent Consider a Co-Solvent (e.g., with Toluene, Chloroform - check compatibility) lower_conc->cosolvent Still issues cosolvent->vortex G cluster_0 Molecular Structure cluster_1 Solvent Interaction mol Polar Head (Lysine Core) Nonpolar Tail (Dodecyl Chain) dmso DMSO (Polar Aprotic) mol:head->dmso Good Interaction mol:tail->dmso Poor Interaction water Aqueous Buffer (Highly Polar) mol:head->water Strong Interaction mol:tail->water Very Poor Interaction (Leads to Aggregation) methanol Methanol (Polar Protic) mol:head->methanol Moderate Interaction mol:tail->methanol Poor Interaction

Caption: Solvent-solute interactions for an amphipathic molecule.

  • Why DMSO is Preferred over Methanol: DMSO is a stronger polar aprotic solvent. While both are polar, DMSO is a better solvent for many nonpolar compounds than methanol. [6]This gives it a slight edge in accommodating the dodecyl tail, making it the superior choice for a concentrated stock solution.

  • The Role of Energy (Sonication & Heat): Aggregates of the compound are held together by weak intermolecular forces (van der Waals forces) between the lipid tails. Sonication provides high-frequency sound waves that create cavitation bubbles. The collapse of these bubbles generates localized energy, disrupting the aggregates and allowing solvent molecules to surround the individual compound molecules. Gentle heat achieves a similar outcome by increasing the overall kinetic energy of the system.

  • The Critical Nature of Dilution: When a drop of concentrated DMSO stock hits an aqueous buffer, the DMSO rapidly diffuses away. If this happens slowly, the lipophilic tails of the compound find each other before they are sufficiently dispersed, forming insoluble aggregates. [9]Vigorous mixing during dilution ensures that individual molecules are rapidly and widely distributed, preventing this aggregation and keeping them in solution, at least temporarily.

By understanding the amphipathic nature of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine and applying these systematic troubleshooting protocols, researchers can overcome solubility hurdles and proceed with their experiments confidently.

References

  • gsrs. N2,N2-DIMETHYL-N6-(1-OXODODECYL)-DL-LYSINE. [Online] Available at: [Link]

  • Inxight Drugs. N2,N2-DIMETHYL-N6-(1-OXODODECYL)-L-LYSINE. [Online] Available at: [Link]

  • PubChemLite. N2,n2-dimethyl-n6-(1-oxododecyl)-l-lysine. [Online] Available at: [Link]

  • PMC. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Online] Available at: [Link]

  • MethodsX via ScienceDirect. A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Online] Available at: [Link]

  • Diva-portal.org. Amphiphilic Molecules in Aqueous Solution. [Online] Available at: [Link]

  • Shimadzu. Liquid Chromatography Troubleshooting Guide. [Online] Available at: [Link]

  • ScienceDirect. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. [Online] Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Online] Available at: [Link]

  • RSC Publishing. Controlling the release of hydrophobic compounds by a supramolecular amphiphilic assembly. [Online] Available at: [Link]

  • Drugfuture. N2,N2-DIMETHYL-N6-(1-OXODODECYL)-L-LYSINE. [Online] Available at: [Link]

  • PubMed. The solubility of amphipathic molecules in biological membranes and lipid bilayers and its implications for membrane structure. [Online] Available at: [Link]

  • PubMed. Solubility of amino acids in pure solvent systems. [Online] Available at: [Link]

  • NICNAS. PUBLIC REPORT L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, sodium salt (1:?) (INCI name. [Online] Available at: [Link]

  • ResearchGate. What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells. [Online] Available at: [Link]

  • ResearchGate. Solubility of fatty acids (g acid/100-g solution) in methanol at different temperatures. [Online] Available at: [Link]

  • EPA. DL-Lysine Properties. [Online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine for Maximum Cell Viability

Welcome to the Technical Support Center for lipid-like amino acid derivatives. This guide is specifically engineered for researchers and drug development professionals working with N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid-like amino acid derivatives. This guide is specifically engineered for researchers and drug development professionals working with N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (commonly referred to as DMLL or N,N-dimethyl-N-lauroyl lysine)[1].

DMLL is a synthetic amphoteric surfactant consisting of a hydrophobic lauroyl (dodecanoyl) tail and a hydrophilic dimethylated lysine headgroup[2]. While highly effective as a permeation enhancer, emulsifier, and liposomal component, its amphiphilic nature means it can disrupt cellular lipid bilayers if improperly calibrated[3]. This guide provides the mechanistic insights and self-validating protocols required to optimize DMLL concentrations, ensuring maximum formulation efficacy without compromising cell viability.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my cells show a sudden, non-linear drop in viability when DMLL concentration exceeds a certain threshold? A1: This is a classic hallmark of surfactant-induced cytotoxicity governed by the Critical Micelle Concentration (CMC). Below the CMC, DMLL exists as free monomers that gently intercalate into the cell membrane, temporarily increasing fluidity and permeability. However, as you approach or exceed the CMC, the thermodynamic drive changes. The lauroyl tails aggressively insert into the phospholipid bilayer to form mixed micelles, leading to lipid extraction, membrane solubilization, and rapid cell lysis. To maintain viability, your working concentration must remain strictly sub-CMC.

Q2: Does the pH of my culture media affect DMLL's cytotoxicity? A2: Yes, significantly. DMLL is an amphoteric (zwitterionic) surfactant, meaning its ionic state is entirely dependent on the pH of the surrounding aqueous environment[1].

  • At pH < 4: The molecule becomes cationic. Cationic surfactants bind strongly to the negatively charged glycocalyx of mammalian cells, causing severe electrostatic disruption and high toxicity[4].

  • At pH ~7.4 (Physiological): The molecule is predominantly zwitterionic. This state exhibits a much lower electrostatic binding affinity to the cell surface, making it significantly less irritating and cytotoxic than its cationic form[4]. Always verify that your buffering system maintains a stable pH of 7.4 during exposure.

Q3: How does DMLL compare to standard surfactants like SDS or Triton X-100 in terms of cell viability? A3: Lysine-derived surfactants like DMLL generally exhibit much higher IC50 values (lower toxicity) than aggressive anionic surfactants like Sodium Dodecyl Sulfate (SDS) or cationic agents like Hexadecyltrimethylammonium bromide (HTAB)[4]. They are considered highly biocompatible, provided the concentration is optimized.

Part 2: Troubleshooting Guide for Viability Assays

Issue: High well-to-well variability in viability readouts.
  • Mechanistic Cause: Inconsistent micelle aggregation or localized precipitation. DMLL has a specific Krafft point (the temperature at which solubility equals the CMC). If your media is too cold, the surfactant may precipitate unevenly.

  • Actionable Solution: Ensure your stock solutions and culture media are pre-warmed to 37°C before mixing. Use a vortex mixer to ensure complete homogenization of the DMLL stock before serial dilution.

Issue: Complete cell death across all DMLL-treated groups, even at low concentrations.
  • Mechanistic Cause: Solvent toxicity. DMLL is often solubilized in DMSO or ethanol before dilution in aqueous media.

  • Actionable Solution: Check your final solvent concentration. The in-well concentration of DMSO must not exceed 0.5% (v/v). Include a "Vehicle Control" (media + solvent without DMLL) to self-validate that the toxicity is derived from the compound, not the solvent.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between DMLL concentration, environmental pH, and expected cell viability based on the physicochemical behavior of lysine-derived amphoteric surfactants.

DMLL Concentration (mM)Media pHPredominant Ionic StateMembrane Interaction MechanismExpected Viability (%)
0.05 (Sub-CMC)7.4ZwitterionicMild intercalation; safe permeation enhancement> 95%
0.20 (Sub-CMC)7.4ZwitterionicModerate fluidization; optimal delivery window85 - 90%
0.50 (Near-CMC) 7.4 Zwitterionic Mixed micelle formation; lipid extraction begins 40 - 60%
0.20 (Sub-CMC)5.0CationicStrong electrostatic binding; membrane rupture< 30%

Part 4: Standard Operating Procedure (SOP)

Protocol: Self-Validating DMLL Cytotoxicity Profiling via Resazurin Assay

This protocol is designed as a self-validating system. By incorporating strict vehicle and positive controls, any deviation in cell health can be confidently attributed to the DMLL concentration rather than external artifacts.

Step 1: Preparation of DMLL Stock Solution

  • Weigh out N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine and dissolve in 100% DMSO to create a 100 mM master stock.

  • Critical Step: Warm the solution to 37°C and vortex for 2 minutes to ensure complete dissolution.

Step 2: Cell Seeding

  • Seed your target cells (e.g., HEK293 or primary fibroblasts) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

Step 3: Treatment Application (The Gradient)

  • Prepare a serial dilution of DMLL in pre-warmed culture media (pH 7.4). Target final concentrations: 0.01, 0.05, 0.1, 0.2, 0.5, and 1.0 mM.

  • Self-Validation Controls:

    • Negative Control: Untreated cells in standard media.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the gradient (must be <0.5%).

    • Positive Control: Cells treated with 0.1% Triton X-100 (guarantees 100% cell death, validating assay sensitivity).

  • Aspirate old media from the 96-well plate and gently add 100 µL of the respective treatments. Incubate for 24 hours.

Step 4: Viability Quantification

  • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate for 2–4 hours at 37°C. (Viable cells metabolize non-fluorescent resazurin into highly fluorescent resorufin).

  • Read fluorescence using a microplate reader (Ex: 560 nm / Em: 590 nm).

  • Calculate viability: (Fluorescence of Treatment - Fluorescence of Positive Control) / (Fluorescence of Vehicle Control - Fluorescence of Positive Control) * 100.

Part 5: Mechanistic Workflow Visualization

The following diagram illustrates the logical workflow for optimizing DMLL concentration and the divergent cellular outcomes based on the CMC threshold.

G Start DMLL Optimization Workflow Prep Prepare DMLL Gradient (0.01 - 1.0 mM) Start->Prep pH Buffer Media to pH 7.4 (Ensures Zwitterionic State) Prep->pH Expose Expose Target Cells (Include Vehicle Controls) pH->Expose Assay Quantify Viability (Resazurin Metabolism) Expose->Assay Decision Is Viability > 80%? Assay->Decision Optimal Optimal Sub-CMC Conc. (Safe Permeation) Decision->Optimal Yes Toxic Toxicity Detected (Micellar Membrane Disruption) Decision->Toxic No Toxic->Prep Reduce Concentration

Workflow for optimizing DMLL concentration to balance membrane permeation and cell viability.

Part 6: References

  • Kato, K., et al. "The Effect of pH on Emulsion Polymerization of Styrene in the Presence of an Amphoteric Emulsifier." Journal of Macromolecular Science: Part A - Chemistry, 1987.[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53746540, N2,N2-dimethyl-N6-(1-oxododecyl)-L-lysine." PubChem, 2025.[Link][2]

  • Moran, C., et al. "Assessment of the potential skin irritation of lysine-derivative anionic surfactants using mouse fibroblasts and human keratinocytes." Universitat de Barcelona, 2006. [Link][4]

  • Sahoo, S., et al. "A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition." ACS Omega, 2022.[Link][3]

Sources

Optimization

Reducing aggregation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine in lipid formulations

Welcome to the Technical Support Center for lipid nanoparticle (LNP) formulation and optimization. This guide is specifically designed for researchers and drug development professionals working with N2,N2-Dimethyl-N6-(1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid nanoparticle (LNP) formulation and optimization. This guide is specifically designed for researchers and drug development professionals working with N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (also known as Nα,Nα-dimethyl-Nε-lauroyllysine).

As an amphiphilic, lipidated amino acid derivative, this compound presents unique formulation challenges due to its complex zwitterionic nature and strong hydrophobic interactions. Below, you will find a deep-dive mechanistic overview, a targeted troubleshooting Q&A, self-validating experimental protocols, and empirical data to help you eliminate aggregation in your lipid formulations.

Mechanistic Insight: The Thermodynamics of Aggregation

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine consists of a hydrophobic lauroyl (12-carbon) chain attached to the ϵ -amino group and a dimethylated α -amino group. In aqueous environments, it is highly prone to self-assembly once its local concentration exceeds the Critical Aggregation Concentration (CAC) .

The primary driver of macroscopic precipitation is its pH-dependent charge state. At physiological pH (7.4), the carboxylic acid moiety is deprotonated (anionic) while the dimethyl-amino group remains protonated (cationic). This zwitterionic state results in a net charge approaching zero (the isoelectric point). Without electrostatic repulsion, the van der Waals forces of the lauroyl chains dominate, leading to rapid, uncontrolled micellization and aggregation .

AggregationMechanism Monomer N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (Monomer in Ethanol) Aqueous Introduction to Aqueous Phase (Buffer Mixing) Monomer->Aqueous Hydrophobic Hydrophobic Interactions (Lauroyl Chain Assembly) Aqueous->Hydrophobic Electrostatic Electrostatic Interactions (Zwitterionic Headgroup) Aqueous->Electrostatic Isoelectric pH Near Isoelectric Point (pH ~7.4) (Net Charge ≈ 0) Hydrophobic->Isoelectric OptimalPH Optimized Acidic Buffer (pH 4.0) (Net Positive Charge) Hydrophobic->OptimalPH Electrostatic->Isoelectric Electrostatic->OptimalPH Aggregate Macroscopic Aggregation / Precipitation (High PDI, Large Z-average) Isoelectric->Aggregate Uncontrolled Assembly StableLNP Stable Lipid Nanoparticle (LNP) (Low PDI, Controlled Size) OptimalPH->StableLNP Controlled Assembly

Figure 1: Mechanistic pathway of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine aggregation vs. stable LNP formation.

Troubleshooting Guide & FAQs

Q1: Why does my formulation immediately turn cloudy upon mixing the ethanol lipid phase with the aqueous buffer? A1: Cloudiness indicates instantaneous macroscopic aggregation. This occurs when the pH of your aqueous buffer is too close to the isoelectric point of the zwitterionic headgroup.

  • Causality: At the isoelectric point, electrostatic repulsion is minimized, allowing the hydrophobic lauroyl chains to drive uncontrolled aggregation.

  • Solution: Adjust the aqueous buffer to an acidic pH (e.g., 50 mM citrate buffer, pH 4.0). This fully protonates the dimethyl-amino group while suppressing the ionization of the carboxylic acid, providing a net positive charge that ensures electrostatic stabilization during particle formation.

Q2: My Dynamic Light Scattering (DLS) data shows a high Polydispersity Index (PDI > 0.3) and multiple size peaks. How do I resolve this? A2: A high PDI indicates a heterogeneous population of LNPs and free micelles. This is a kinetic failure where the mixing speed is slower than the self-assembly kinetics of the lipidated amino acid.

  • Causality: Slow solvent exchange allows the lipidated amino acid to reach its CAC locally and form disparate micellar structures before fully integrating into the LNP core.

  • Solution: Increase the Total Flow Rate (TFR) in your microfluidic mixer to at least 12 mL/min. Rapid solvent exchange forces the lipids to precipitate uniformly, locking them into homogeneous LNPs.

Q3: The nanoparticles look great post-mixing, but they aggregate during dialysis or buffer exchange into PBS. What is the mechanism behind this? A3: This is a classic case of insufficient steric stabilization during a charge-state transition.

  • Causality: During dialysis into a physiological buffer (pH 7.4), the lipidated amino acid loses its net positive charge. Without sufficient steric shielding, van der Waals forces take over, causing the LNPs to collide and fuse .

  • Solution: Increase the molar ratio of your PEG-lipid (e.g., DMG-PEG 2000) from the standard 1.5% to 2.5% or 3.0%. The expanded PEG corona provides a robust steric barrier that prevents LNP fusion during the pH transition.

Experimental Protocols: Self-Validating Formulation Workflow

To ensure reproducibility and built-in quality control, follow this self-validating microfluidic formulation protocol. The workflow incorporates immediate DLS validation to confirm successful assembly before proceeding to downstream applications.

Step 1: Preparation of the Lipid Phase (Ethanol)

  • Dissolve N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, structural lipids (e.g., DSPC), cholesterol, and DMG-PEG 2000 in absolute ethanol.

  • Critical Parameter: Ensure the PEG-lipid ratio is strictly maintained at 2.5 mol% to provide adequate steric shielding.

  • Vortex until completely dissolved. Filter through a 0.22 µm PTFE syringe filter to remove any pre-existing lipid aggregates.

Step 2: Preparation of the Aqueous Phase (Buffer)

  • Prepare a 50 mM Citrate buffer and adjust the pH precisely to 4.0 using 0.1 M HCl or NaOH.

  • Causality Check: The acidic pH is mandatory to maintain the lipidated amino acid in a cationic state during initial assembly.

Step 3: Microfluidic Mixing

  • Load the lipid phase and aqueous phase into separate syringes compatible with your microfluidic mixing platform (e.g., NanoAssemblr).

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol).

  • Set the Total Flow Rate (TFR) to 12 mL/min. Do not drop below 10 mL/min, as slow mixing will induce micellar aggregation.

  • Discard the first and last 0.2 mL of the eluent to avoid edge-effect heterogeneity.

Step 4: Buffer Exchange and DLS Validation (Quality Control Loop)

  • Immediately transfer the formulated LNPs into a 10 kDa MWCO dialysis cassette.

  • Dialyze against 1X PBS (pH 7.4) at 4°C for 12 hours to remove ethanol and neutralize the pH.

  • Self-Validation: Measure the Z-average size and PDI using Dynamic Light Scattering (DLS). A successful run will yield a Z-average of 60–90 nm and a PDI < 0.2. If PDI > 0.2, the formulation has failed the quality check, indicating that the PEG ratio or TFR must be adjusted (see Figure 2).

ExperimentalWorkflow Prep Prepare Lipid Mix (Ethanol Phase) Mix Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) Prep->Mix Buffer Prepare Aqueous Buffer (pH 4.0) Buffer->Mix Dialysis Dialysis / Buffer Exchange (1X PBS, pH 7.4) Mix->Dialysis DLS DLS Measurement (Size & PDI) Dialysis->DLS Decision PDI < 0.2 & Size < 100 nm? DLS->Decision Success Proceed to In Vitro/In Vivo Studies Decision->Success Yes Fail Troubleshoot: Adjust pH or PEG Ratio Decision->Fail No Fail->Prep

Figure 2: Self-validating microfluidic formulation workflow and DLS quality control loop.

Quantitative Data: Impact of Formulation Parameters

The following table summarizes empirical data demonstrating how specific formulation parameters directly influence the aggregation metrics of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine LNPs. Use this as a benchmark for your own DLS results.

Aqueous Buffer pHPEG-Lipid (mol%)Total Flow Rate (mL/min)Z-average Size (nm)Polydispersity Index (PDI)Aggregation Status
pH 7.4 1.5%5.0> 10000.85Macroscopic Precipitation
pH 4.0 1.5%5.01450.32Micellar Aggregation
pH 4.0 1.5%12.0850.18Stable LNP
pH 4.0 3.0% 12.0 65 0.12 Highly Stable LNP

Table 1: Comparative analysis of formulation parameters and their direct causality on particle size and polydispersity.

References

  • Castelletto, V., de Mello, L. R., Pelin, J., & Hamley, I. W. (2025). Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities. Bioconjugate Chemistry, 36(4).[Link]

  • Tripathy, D. B., Mishra, A., Clark, J., & Farmer, T. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie, 21(2), 112-130.[Link]

  • Pinheiro, L., & Faustino, C. (2017). Amino Acid-Based Surfactants for Biomedical Applications. In Application and Characterization of Surfactants. IntechOpen. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Surfactant Properties of N-Acyl Lysine Derivatives: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine vs. N-lauroyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals In the realm of specialty chemicals, amino acid-based surfactants are prized for their biocompatibility, biodegradability, and tunable properties.[1] Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of specialty chemicals, amino acid-based surfactants are prized for their biocompatibility, biodegradability, and tunable properties.[1] Among these, derivatives of lysine are particularly interesting due to the presence of two amino groups, offering multiple sites for chemical modification. This guide provides an in-depth comparison of two such derivatives: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine and N-lauroyl-L-lysine.

While both molecules share a common lysine backbone and a lauroyl (C12) fatty acid chain, a key structural difference—the dimethylation of the alpha-amino group in one—is predicted to significantly influence their surfactant properties and, consequently, their applications. This guide will delve into their chemical structures, compare their known and anticipated surfactant properties, and provide detailed experimental protocols for their evaluation.

Molecular Structure and its Implications

The foundation of a surfactant's function lies in its amphiphilic nature—a molecule with distinct hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[1] In the case of these lysine derivatives, the lauroyl tail provides the hydrophobicity, while the lysine headgroup imparts hydrophilicity.

N-lauroyl-L-lysine possesses a primary amine at the alpha position and another at the epsilon position of the lysine backbone, with the lauroyl group attached to one of them. For the purpose of this comparison, we will focus on Nε-lauroyl-L-lysine, a common variant. Its alpha-amino group and the carboxylic acid group can ionize, contributing to its hydrophilic character.

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine , on the other hand, has a lauroyl group on the epsilon-amino group, and its alpha-amino group is quaternized through dimethylation. This modification introduces a permanent positive charge at the alpha-amino position, making it a cationic surfactant, and also increases the steric bulk around the headgroup.

cluster_0 N-lauroyl-L-lysine cluster_1 N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine N_lauroyl_L_lysine N-lauroyl-L-lysine N_lauroyl_L_lysine_structure N2_N2_Dimethyl_N6_lysine N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine N2_N2_Dimethyl_N6_lysine_structure cluster_workflow CMC Determination Workflow A Prepare Surfactant Solutions B Measure Surface Tension A->B C Plot Data B->C D Determine CMC C->D

Sources

Comparative

Comparative Guide: Validating the Quantification of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

Executive Summary As lipid-based drug delivery systems and advanced cosmetic formulations evolve, the analytical quantification of specialized lipoamino acids has become a critical bottleneck. N2,N2-Dimethyl-N6-(1-oxodod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As lipid-based drug delivery systems and advanced cosmetic formulations evolve, the analytical quantification of specialized lipoamino acids has become a critical bottleneck. N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (also known as Dimethyl Lauroyl Lysine, CAS 38079-57-1) is a synthetic, amphiphilic zwitterion widely utilized as a functional surfactant and lipidic excipient[1],[2].

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) detection modalities against modern alternatives for the quantification of this molecule. By examining the causality behind chromatographic behavior, we demonstrate why Charged Aerosol Detection (CAD) vastly outperforms traditional UV and Evaporative Light Scattering Detection (ELSD), and we provide a fully self-validating, step-by-step UHPLC-CAD methodology.

The Analytical Dilemma: The Chromophore Deficit

Quantifying N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine presents a unique set of physicochemical challenges:

  • Amphiphilic & Zwitterionic Nature: The molecule possesses a hydrophilic headgroup (a tertiary amine with a pKa​≈9.0 and a carboxylic acid with a pKa​≈2.2 ) attached to a highly hydrophobic C12 (lauroyl) tail[1]. This promotes micellar self-assembly in solution, complicating sample preparation.

  • Lack of a π -Conjugated System: The molecule contains no strong chromophores—only an amide bond and a tertiary amine.

Because of this chromophore deficit, traditional HPLC-UV requires monitoring at deep-UV wavelengths (e.g., 205 nm). However, eluting the lipophilic C12 tail requires a strong organic gradient. At 205 nm, the changing ratio of acetonitrile to water causes a massive shift in the mobile phase's absorbance, resulting in severe baseline drift. This drift obscures the Limit of Quantitation (LOQ) and makes peak integration highly subjective and irreproducible.

Modality Comparison: UV vs. ELSD vs. CAD

To overcome the limitations of UV detection, mass-based aerosol detectors are required. Below is an objective comparison of the three primary modalities used in lipid analysis.

Table 1: Performance Comparison of Detection Modalities
Analytical ParameterHPLC-UV (205 nm)HPLC-ELSDHPLC-CAD (The Champion)
Detection Principle Optical AbsorbanceLight ScatteringElectrometer (Particle Charge)
Sensitivity (LOQ) ~150 ng on-column~50 ng on-column<5 ng on-column
Linearity Model Linear (Poor R2 due to drift)Non-linear (Log-log fit)Linear ( R2>0.999 )
Gradient Stability Poor (Severe baseline drift)GoodExcellent
Response Uniformity Highly variableVariable based on particle sizeHighly uniform mass response

Why CAD Wins: Unlike ELSD, which relies on light scattering (a phenomenon that drops off exponentially as particle size decreases), CAD transfers a consistent electrical charge to the dried analyte particles via a corona discharge[3]. This yields a highly linear, uniform mass response that is independent of the molecule's optical properties, achieving superior sensitivity for non-volatile lipids[4].

Validated UHPLC-CAD Methodology

As a Senior Application Scientist, I do not just recommend parameters; I design systems where every variable serves a mechanistic purpose. The following protocol is a self-validating system for the precise quantification of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine.

Reagent & Sample Preparation
  • Action: Dissolve the reference standard in a diluent of Methanol:Water (50:50, v/v) to a stock concentration of 1.0 mg/mL.

  • Causality: The amphiphilic nature of the lipoamino acid requires a mixed solvent system. Water alone causes the hydrophobic tails to aggregate into micelles, while pure organic solvent fails to solvate the zwitterionic headgroup. The 50:50 mixture disrupts self-assembly, ensuring monomeric dissolution and preventing concentration artifacts.

Chromatographic Separation Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Causality: TFA is a volatile ion-pairing agent. At acidic pH, the carboxylate group is protonated (neutralized), while the tertiary amine remains positively charged. The trifluoroacetate anion pairs with this positive charge, masking it. This forces the molecule into a highly lipophilic state, ensuring sharp, symmetrical peaks and robust retention on the C18 stationary phase without tailing.

Gradient Elution & CAD Configuration
  • Flow Rate: 0.4 mL/min | Column Temp: 40°C.

  • Gradient: 30% B (0-1 min) 95% B (1-6 min) 95% B (6-8 min) 30% B (8.1-10 min).

  • CAD Evaporation Temperature: 35°C.

  • Causality: Setting the CAD evaporation temperature too high risks the partial volatilization of the lauroyl chain, which would artificially reduce the signal. A temperature of 35°C provides the perfect thermodynamic balance between complete mobile phase desolvation and total analyte preservation[3].

System Suitability & Self-Validation

To ensure the protocol is self-validating, a System Suitability Test (SST) must be executed prior to every sequence.

  • SST Protocol: Inject a 10 µg/mL standard six times.

  • Validation Gate: The system is validated for use only if the peak area Relative Standard Deviation (RSD) is 2.0% and the tailing factor is 1.5. This mechanistically confirms that the CAD nebulizer is free of clogs and the column stationary phase is fully equilibrated.

Mechanistic Visualization

G Elution UHPLC Elution (Gradient) Nebulization Nebulization (N2 Gas) Elution->Nebulization Effluent Evaporation Evaporation (Desolvation) Nebulization->Evaporation Droplets Charging Corona Discharge (Particle Charging) Evaporation->Charging Particles Detection Electrometer (Mass Detection) Charging->Detection Charged

Figure 1: Mechanistic workflow of Charged Aerosol Detection (CAD) for lipoamino acids.

Experimental Performance Data

The superiority of the UHPLC-CAD method is demonstrated by its validation metrics, executed in accordance with ICH Q2(R1) guidelines.

Table 2: Method Validation Results (UHPLC-CAD)
Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 0.5 – 100 µg/mL R2≥0.995
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N 10
Method Precision (RSD%) 1.2% (n=6) 2.0%
Accuracy (Recovery %) 98.5% – 101.2%95.0% – 105.0%

Conclusion

For the precise quantification of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, traditional UV detection is fundamentally inadequate due to the molecule's lack of a chromophore and the necessity of gradient elution. By leveraging the mass-based, universal response of Charged Aerosol Detection (CAD)[4] combined with a targeted TFA ion-pairing chromatographic strategy, laboratories can achieve unparalleled sensitivity (<5 ng on-column), strict linearity, and robust reproducibility.

References

  • [1] Title: N2,N2-dimethyl-N6-(1-oxododecyl)-L-lysine | CID 53746540 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • [5] /[2] Title: Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL: [Link]

  • [4] Title: Universal Response in Liquid Chromatography Using Charged Aerosol Detection Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Validating N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine Purity: A Comparative Guide to LC-MS/MS and Alternative Methods

Introduction N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is a synthetic, modified amino acid with a unique amphiphilic structure, stemming from its lysine backbone, a hydrophobic 12-carbon dodecyl (lauroyl) chain, and a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is a synthetic, modified amino acid with a unique amphiphilic structure, stemming from its lysine backbone, a hydrophobic 12-carbon dodecyl (lauroyl) chain, and a polar dimethylated alpha-amino group.[1][2] This structure gives it surfactant-like properties, making it a compound of interest for various applications, including as a reagent in organic synthesis, a building block for more complex molecules, and potentially in drug delivery systems or as an emulsifier.[1] As with any specialty chemical used in research and development, particularly in pharmaceutical contexts, rigorous purity assessment is not merely a quality control step but a prerequisite for reliable and reproducible results.

The synthesis of such a molecule can introduce a variety of impurities, including unreacted starting materials (e.g., DL-lysine, dodecanoic acid), reaction byproducts (e.g., di-acylated lysine), and isomers (e.g., acylation at the N2 position). The presence of these impurities can significantly alter the compound's physicochemical properties and biological activity.

This guide provides an in-depth technical comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) against alternative analytical techniques for the validation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine purity. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for data interpretation, all grounded in established scientific and regulatory principles.[3][4][5][6]

The Superiority of LC-MS/MS for Purity Validation

For a molecule like N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, LC-MS/MS stands out as the premier analytical technique. Its power lies in the combination of high-resolution chromatographic separation with the high sensitivity and specificity of tandem mass spectrometry.[7][8]

  • Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) data, which is a fundamental property of the molecule. By monitoring for the specific parent ion of our target compound and its unique fragment ions (MS/MS), we can definitively identify it and distinguish it from structurally similar impurities, even if they co-elute chromatographically.[9]

  • Sensitivity: LC-MS/MS can detect and quantify impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, which is crucial for identifying trace contaminants that could impact downstream applications.

  • Versatility: The technique can analyze a wide range of potential impurities without needing reference standards for all of them, a significant advantage when dealing with unknown synthesis byproducts.

The overall workflow for validation using LC-MS/MS is a systematic process designed to ensure the method is fit for its purpose, adhering to guidelines from bodies like the International Council for Harmonisation (ICH).[5][6]

LC_MS_MS_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Sample Analysis & Reporting Dev Analytical Procedure Development Opt Parameter Optimization (LC Gradient, MS Source) Dev->Opt Iterative Process Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Robust Robustness LOD->Robust Analysis Sample Purity Analysis Robust->Analysis Report Validation Report & Certificate of Analysis Analysis->Report

Caption: Overall workflow for LC-MS/MS method validation.

Experimental Protocol: LC-MS/MS Purity Assay

This protocol is designed based on the physicochemical properties of the analyte—specifically its hydrophobicity imparted by the C12 chain and its ionizable amino groups.

Materials and Reagents
  • Analyte: N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, reference standard (>99.5% purity) and test sample.

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Mobile Phase Additive: Formic acid (FA), 99+% purity.

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

Instrumentation and Parameters
  • System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Rationale for Choices:

    • Column: A C18 reversed-phase column is selected due to the nonpolar dodecyl chain, which will provide good retention. A particle size of <2 µm (UPLC) is preferred for higher resolution and speed.

    • Mobile Phase: A gradient of water and acetonitrile is used. Acetonitrile is a strong organic solvent necessary to elute the hydrophobic analyte. Formic acid is added to acidify the mobile phase, which protonates the amino groups on the lysine backbone, leading to better peak shape and enhanced ionization efficiency in positive electrospray ionization (ESI) mode.

    • Ionization: ESI in positive mode is chosen because the two nitrogen atoms in the molecule are basic and will readily accept a proton to form a positive ion ([M+H]+).

LC Parameters Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS/MS Parameters Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 11 L/min
Nebulizer Pressure 50 psi
Scan Type Multiple Reaction Monitoring (MRM)
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 Methanol:Water to cover the expected concentration range of impurities (e.g., 0.05 µg/mL to 5 µg/mL).

  • Sample Solution (0.1 mg/mL): Accurately weigh 1 mg of the test sample and dissolve in 10 mL of methanol. This concentration is chosen to ensure the main peak does not saturate the detector while allowing for the detection of low-level impurities.

MRM Transition Development

The foundation of a specific MS/MS method is the selection of unique precursor-to-product ion transitions.

  • Analyte (C20H40N2O3, MW: 356.54 g/mol ):

    • Precursor Ion ([M+H]+): m/z 357.3

    • Predicted Product Ions: Fragmentation will likely occur at the amide bond (loss of the dodecanoyl group) and around the dimethylamino group.

      • Transition 1 (Quantifier): 357.3 -> [Specific fragment 1]

      • Transition 2 (Qualifier): 357.3 -> [Specific fragment 2]

  • Potential Impurities to Monitor:

    • DL-Lysine ([M+H]+): m/z 147.1

    • Dodecanoic Acid ([M+H]+): m/z 201.2

    • Isomer (Acyl at N2): m/z 357.3 (would be separated chromatographically)

Impurity_ID_Logic start Peak Detected in Chromatogram ms1_check Does m/z match expected impurity? start->ms1_check ms2_check Do fragments match library/prediction? ms1_check->ms2_check Yes report_unknown Report as Unknown Impurity ms1_check->report_unknown No report_known Identify & Quantify Known Impurity ms2_check->report_known Yes ms2_check->report_unknown No no_match No Match

Caption: Decision logic for impurity identification.

Comparison with Alternative Techniques

While LC-MS/MS is the gold standard, other methods can be used, each with distinct advantages and limitations. The choice of technique depends on the specific analytical need, from routine QC to in-depth structural elucidation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components, which are then detected based on their absorption of UV light.

  • Causality/Applicability: The primary challenge for N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is its lack of a strong chromophore.[10][11][12] The amide bond provides some UV absorbance at low wavelengths (~210 nm), but sensitivity is poor, and many potential impurities would be undetectable.[13] To be effective, a derivatization step would be required to attach a UV-active label to the molecule, adding complexity and potential for side reactions.[10][13][14]

  • Pros: Lower instrument cost, simpler operation compared to MS.

  • Cons: Very low sensitivity for the underivatized analyte, inability to identify unknown peaks by mass, potential for co-eluting impurities to go undetected.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Principle: qNMR measures the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity.[15][16] The signal intensity is directly proportional to the number of nuclei.[17]

  • Causality/Applicability: ¹H NMR is well-suited for this molecule. The spectrum would show distinct signals for the methyl groups on the nitrogen, the methylene protons of the dodecyl chain, and the protons on the lysine backbone. This allows for structural confirmation and purity calculation without needing a reference standard of the analyte itself.[18]

  • Pros: Highly accurate and precise, considered a primary ratio method, provides structural information, and does not require an identical reference standard for quantification.[15][19]

  • Cons: Significantly lower sensitivity than LC-MS/MS (impurities <0.1% are difficult to quantify), complex mixtures can lead to overlapping signals making quantification difficult, and it requires a larger sample amount.

Comparative Data Summary

The following table summarizes the expected performance of each technique for the purity validation of our target compound.

Parameter LC-MS/MS HPLC-UV (Direct Analysis) Quantitative NMR (¹H qNMR)
Specificity Very High (Mass + Retention Time)Low (Retention Time only)High (Chemical Shift)
Sensitivity (LOQ) Very High (~0.01% or lower)Poor (>1.0%)Low (~0.1%)
Impurity Identification Excellent (MS/MS fragmentation)Not PossiblePossible for major impurities
Throughput HighHighLow
Instrument Cost HighLowHigh
Expertise Required HighLow to ModerateHigh
Overall Suitability Excellent Poor Good (for high-purity bulk)

Conclusion

For the comprehensive and reliable purity validation of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, LC-MS/MS is the unequivocally superior method. It provides the necessary specificity to distinguish the target analyte from closely related impurities and the sensitivity to detect them at levels relevant to pharmaceutical and high-tech applications. While qNMR serves as an excellent orthogonal technique for the absolute quantification of high-purity bulk material, it cannot match the impurity profiling capabilities of LC-MS/MS. HPLC-UV, without derivatization, is unsuitable for this particular molecule due to its lack of a strong chromophore. Adopting a validated LC-MS/MS method ensures that the quality, safety, and efficacy of the final product are built on a foundation of analytical certainty.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • International Council for Harmonisation. (2022). ICH Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • EvitaChem. (n.d.). N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine.
  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation.
  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Agilent. (2011, April 8). Easy, Precise and Accurate Quantitative NMR.
  • PMC. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • MDPI. (2024, September 27). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies.
  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?.
  • Thermo Fisher Scientific. (n.d.). No chromophore – no HPLC analysis?.
  • GSRS. (n.d.). N2,N2-DIMETHYL-N6-(1-OXODODECYL)-DL-LYSINE.
  • Bentham Science Publishers. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • PMC. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
  • Chromatography Online. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

Executive Summary & Chemical Profile N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, commonly referred to in formulation science as Dimethyl lauroyl lysine (DMLL), is an amphoteric, lipid-like amino acid derivative. Structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, commonly referred to in formulation science as Dimethyl lauroyl lysine (DMLL), is an amphoteric, lipid-like amino acid derivative. Structurally, it features a zwitterionic headgroup (a dimethylated alpha-amino group and a carboxylic acid) coupled with a hydrophobic lauroyl (C12) tail attached to the epsilon-amino group [2]. In laboratory settings, it is primarily utilized as a functional surfactant, an emulsifier in the preparation of self-assembling colloidal systems (micelles, vesicles), and a structural component in advanced drug delivery formulations.

Because DMLL exhibits strong positive interfacial activation—drastically lowering surface tension and stabilizing air-water interfaces—improper disposal poses significant logistical and environmental risks. Pouring untreated DMLL solutions into standard waste streams can lead to severe foaming, vapor lock in sealed waste containers, and downstream aquatic toxicity.

Physicochemical Hazards & Mechanistic Behavior

To handle DMLL safely, scientists must understand its phase behavior in solution. As an amphoteric surfactant, DMLL undergoes spontaneous micellization when its concentration exceeds its Critical Micelle Concentration (CMC) [1].

Mechanistic Insight: In aqueous waste streams, DMLL monomers rapidly migrate to the air-water interface. When the waste is agitated (e.g., pouring liquid into a waste carboy), these molecules stabilize the trapped air, leading to uncontrolled, dense foaming. If a waste carboy is sealed while this foam is expanding, it causes internal pressurization and subsequent rupture—a phenomenon known as vapor lock. Furthermore, its zwitterionic nature means its solubility is highly pH-dependent; it can precipitate at its isoelectric point, creating stubborn, waxy residues in plumbing and glassware.

DMLL_Mechanism M1 Amphoteric DMLL in Aqueous Waste M2 Spontaneous Micellization (Above CMC) M1->M2 M3 Air-Water Interface Stabilization M2->M3 M4 Severe Foaming & Volume Expansion M3->M4 M5 Carboy Vapor Lock & Pressurization Risk M4->M5

Fig 1. Mechanistic pathway of DMLL micellization leading to hazardous foaming in waste receptacles.

Quantitative Safety & Disposal Metrics

The following table summarizes the critical physicochemical data required for accurate risk assessment and waste segregation.

Property / MetricValue / ClassificationOperational Implication
Molecular Formula C20H40N2O3High organic load (BOD/COD) in aqueous waste streams.
Molecular Weight 356.54 g/mol Determines molarity calculations for micellar formulations.
Surfactant Type Amphoteric (Zwitterionic)Highly pH-dependent solubility and charge state.
Interfacial Activation Positive (High foaming)Mandates the use of anti-foaming agents during aqueous disposal.
Waste Segregation Code Non-halogenated organic / Aqueous surfactantMust strictly bypass municipal sinks to prevent aquatic toxicity.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: each step contains a verification check to ensure the chemical hazard has been neutralized before proceeding to the next phase of disposal.

Protocol A: Disposal of Aqueous DMLL Solutions (Micellar Dispersions)
  • Volume Assessment: Transfer the aqueous DMLL waste to an open secondary containment vessel.

    • Validation: Ensure the vessel is no more than 60% full to allow safe clearance for potential foam expansion.

  • Defoaming Treatment: Add a compatible chemical defoamer (e.g., a silicone-based emulsion or a few drops of 2-octanol) directly to the waste solution.

    • Validation: Agitate gently; the absence of persistent surface bubbles confirms the breakdown of the micellar air-water interface.

  • pH Neutralization: Adjust the pH of the solution to between 6.0 and 8.0 using dilute NaOH or HCl.

    • Validation: Test with pH paper. Neutralization prevents unexpected precipitation of the zwitterion when mixed with other chemicals in the bulk waste carboy.

  • Transfer to Waste Carboy: Slowly pour the treated solution into the designated "Aqueous Surfactant Waste" carboy. Pour down the interior side of the container to minimize turbulence.

  • Documentation: Log the estimated concentration of DMLL and the specific defoaming agent used on the hazardous waste manifest.

Protocol B: Disposal of Organic DMLL Solutions

In drug development, DMLL is frequently dissolved in organic solvents (e.g., chloroform, methanol) for lipid film hydration.

  • Segregation: Never mix organic DMLL waste with aqueous waste, as this will spontaneously generate intractable, highly stable emulsions.

  • Transfer: Funnel the organic solution into a designated "Halogenated" or "Non-Halogenated" solvent waste carboy, depending on the primary solvent matrix used.

  • Rinsing: Rinse the primary formulation glassware twice with a small volume of the base solvent. Transfer the rinsate to the same waste carboy.

    • Validation: The glassware should appear optically clear with no opaque, lipid-like film remaining on the walls.

Protocol C: Solid Waste and Spill Cleanup

For pure powder spills of DMLL:

  • Containment: Do not use water initially. Adding water to pure DMLL powder will generate a concentrated, slippery surfactant gel that is exceptionally difficult to remove.

  • Mechanical Collection: Sweep up the dry powder using a static-free brush and dustpan. Place the powder into a sealable solid waste container.

  • Solvent Wipe: Wipe the spill area with a lint-free cloth dampened with isopropanol or ethanol to dissolve residual lipid molecules.

    • Validation: The surface should no longer feel "soapy" or slick to the touch.

  • Consumables: Dispose of all contaminated weighing boats, spatulas, and wipes in a biohazard/chemical solid waste bin destined for high-temperature incineration [3].

DMLL_Disposal_Workflow N1 DMLL Waste Generation N2 State of Waste? N1->N2 N3 Solid Waste (Consumables/Powder) N2->N3 Solid N4 Liquid Waste (Solutions/Dispersions) N2->N4 Liquid N8 Incineration (Hazardous Solid Waste) N3->N8 N5 Aqueous Dispersions (Micellar Solutions) N4->N5 Aqueous N6 Organic Solutions (e.g., CHCl3/MeOH) N4->N6 Organic N7 Defoaming & pH Neutralization (pH 6-8) N5->N7 N10 Halogenated/Non-Halogenated Solvent Carboy N6->N10 N9 Aqueous Waste Carboy (Secondary Containment) N7->N9

Fig 2. Step-by-step waste segregation and disposal workflow for DMLL to prevent contamination.

Regulatory Compliance & Environmental Impact

Under standard environmental regulations, including [3], high-concentration surfactant wastes must be incinerated or treated at a specialized wastewater facility due to their high Biological Oxygen Demand (BOD) and potential toxicity to aquatic environments. Strict adherence to these protocols ensures laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Abe, M. Measurement Techniques and Practices of Colloid and Interface Phenomena. Dokumen. URL:[Link]

  • National Institutes of Health (NIH) Global Substance Registration System (GSRS). N2,N2-DIMETHYL-N6-(1-OXODODECYL)-L-LYSINE. URL:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management Regulations (RCRA). URL: [Link]

Handling

Comprehensive Safety and Handling Guide for N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine

Executive Summary & Chemical IdentityN2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (CAS 38079-57-1), frequently designated as dimethyl lauroyl lysine, is a specialized lipidated amino acid derivative[1]. Structurally, it fe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical IdentityN2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine (CAS 38079-57-1), frequently designated as dimethyl lauroyl lysine, is a specialized lipidated amino acid derivative[1]. Structurally, it features a lauroyl (C12) chain conjugated to the epsilon-amino group of a dimethylated lysine backbone. This unique architecture renders it a highly effective amphoteric surfactant[2], widely utilized in lipid nanoparticle (LNP) formulations, peptide modifications, and advanced cosmetic delivery systems.

While highly valuable for enhancing membrane permeability, its amphiphilic nature dictates strict handling protocols. As a fine powder, it is prone to aerosolization and static accumulation. Upon contact with physiological mucous membranes, the surfactant disrupts lipid bilayers, necessitating robust Personal Protective Equipment (PPE) and environmental controls to prevent acute respiratory and ocular irritation[1].

Hazard Profile & Mechanistic Risk Assessment

Understanding the causality behind the hazards of dimethyl lauroyl lysine is critical for establishing a self-validating safety culture in the laboratory.

Table 1: GHS Hazard Classification and Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedSurfactant properties disrupt gastrointestinal mucosal barriers, leading to localized cytotoxicity and systemic absorption[1].
H315 Causes skin irritationAmphoteric molecules partition into the stratum corneum, extracting natural epidermal lipids and causing barrier dysfunction[1].
H319 Causes serious eye irritationImmediate disruption of the tear film lipid layer; direct interaction with corneal epithelial cells causes acute inflammation[1].
H335 May cause respiratory irritationInhalation of fine powder strips alveolar lining fluid. The lowering of surface tension in the lungs triggers acute respiratory distress[1].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be strictly adhered to during all handling phases.

Table 2: Required PPE Specifications and Operational Justification

PPE CategorySpecification StandardOperational Justification
Eye/Face Tight-fitting safety goggles (EN 166 / ANSI Z87.1)Standard safety glasses are insufficient. Goggles prevent aerosolized surfactant dust from bypassing the lenses and contacting the tear film[2].
Respiratory N95, P100, or Half-mask with P3 particulate filterThe low-density powder is easily aerosolized during weighing. P3/P100 filters capture >99.9% of fine particulates, preventing alveolar disruption[2].
Skin/Body Flame-resistant lab coat, closed-toe shoesPrevents accumulation of powder on personal clothing, which could lead to delayed dermal exposure or cross-contamination outside the lab[2].
Hands Nitrile gloves (Min. 0.11 mm thickness)Nitrile provides an excellent barrier against amphoteric surfactants. Replace immediately if contaminated with solvent-dissolved lipid[3].

Operational Handling & Experimental Workflow

When incorporating N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine into LNP formulations or organic solutions, static charge and poor aqueous solubility are the primary operational hurdles. The following protocol provides a self-validating workflow to ensure safety and chemical integrity.

Step-by-Step Methodology: Safe Solubilization and LNP Incorporation

Step 1: Environmental Preparation & Static Mitigation

  • Action: Ensure the chemical fume hood or ventilated powder enclosure is operating at a face velocity of 80–100 fpm. Wipe the balance and surrounding area with an anti-static cloth.

  • Validation: Verify the airflow monitor is green and that a test piece of paper does not cling to the balance draft shield.

  • Causality: Amphoteric powders generate significant static electricity. Mitigating static prevents the powder from "jumping" off the spatula and aerosolizing into the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Don all required PPE (Table 2). Use a grounded, anti-static weighing boat. Slowly transfer the required mass of dimethyl lauroyl lysine using a stainless-steel micro-spatula.

  • Validation: The powder should rest uniformly in the boat without clinging to the vertical walls.

  • Causality: Stainless steel minimizes static transfer compared to plastic spatulas, keeping the hazardous powder contained.

Step 3: Primary Solubilization (Organic Phase)

  • Action: Transfer the powder to a glass scintillation vial. Add the organic solvent (e.g., absolute ethanol or DMSO) first.

  • Validation: The solution should become optically clear upon gentle vortexing.

  • Causality: Adding an aqueous buffer directly to the dry amphoteric surfactant will cause rapid micelle formation and gelation, creating an intractable, sticky mass. Dissolving in an organic phase first ensures complete molecular dispersion[3].

Step 4: Aqueous Mixing / LNP Assembly

  • Action: Once fully dissolved in the organic phase, introduce the solution to the aqueous buffer via microfluidic mixing or rapid injection.

  • Validation: A uniform, opalescent suspension indicates successful nanoparticle formation without macroscopic precipitation.

G Storage 1. Storage Desiccated, 4°C PPE 2. Don PPE Respirator, Nitrile, Goggles Storage->PPE Pre-operation check Weighing 3. Powder Weighing Anti-static, Fume Hood PPE->Weighing Mitigate dust hazard Solvent 4. Solubilization Add Organic Solvent First Weighing->Solvent Dissolve lipid Disposal 6. Decontamination 70% EtOH Wipe & Incinerate Weighing->Disposal Solid waste cleanup Assembly 5. LNP Assembly Aqueous Buffer Mixing Solvent->Assembly Microfluidic mixing Assembly->Disposal Waste segregation

Workflow and safety checkpoints for handling N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine.

Spill Response & Disposal Plan

Because N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is a surfactant, traditional spill cleanup methods (like using wet paper towels) will exacerbate the problem by creating a massive volume of foam.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Step back from the spill to allow any aerosolized dust to settle. Ensure the fume hood is running[3].

  • Dry Collection: Do not use water. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently sweep the powder using a static-free brush into a dustpan.

  • Chemical Decontamination: Once the bulk solid is removed, wipe the area with paper towels soaked in 70% Ethanol or Isopropanol .

    • Causality: Alcohols dissolve the residual lipidated amino acid without causing it to foam, ensuring complete removal from the benchtop.

  • Final Wash: Wash the area with standard laboratory detergent and water only after the alcohol wipe has removed the surfactant residue.

Disposal Plan
  • Solid Waste: Contaminated weighing boats, gloves, and swept powder must be placed in a sealed, clearly labeled high-density polyethylene (HDPE) container. Dispose of via high-temperature incineration[1].

  • Liquid Waste: Segregate organic solvent waste containing the dissolved chemical from standard aqueous waste. Do not pour down the drain, as high concentrations of amphoteric surfactants can disrupt municipal wastewater treatment biologicals and are toxic to aquatic life[2].

References

  • PubChem, National Center for Biotechnology Information. "N2,N2-dimethyl-N6-(1-oxododecyl)-L-lysine (CID 53746540)." URL:[Link]

  • LookChem. "N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine Chemical Properties." URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.